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  • Product: 4-Nitrophenyl-N-(2-chloroethyl)carbamate
  • CAS: 55661-43-3

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

The Chemical Architecture and Mechanistic Utility of 4-Nitrophenyl N-(2-chloroethyl)carbamate in Oncology Drug Development Executive Summary In my tenure overseeing the development of oncology pharmacophores, the handlin...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture and Mechanistic Utility of 4-Nitrophenyl N-(2-chloroethyl)carbamate in Oncology Drug Development

Executive Summary

In my tenure overseeing the development of oncology pharmacophores, the handling and synthesis of highly reactive intermediates is the crux of successful Active Pharmaceutical Ingredient (API) manufacturing. The compound 4-Nitrophenyl N-(2-chloroethyl)carbamate represents a masterclass in synthetic design. In commercial and synthetic nomenclature, this term is frequently used to describe two distinct but sequentially related chemical entities: the stable secondary amine precursor, and its highly active N-nitroso derivative (NPCEC, CAS 55661-43-3) .

This whitepaper provides an in-depth technical analysis of both forms, detailing their physicochemical properties, mechanistic roles in synthesizing Chloroethylnitrosourea (CENU) anticancer drugs (such as Carmustine and Lomustine), and the self-validating protocols required to handle them safely and effectively in a laboratory setting.

Structural and Physicochemical Profiling

The utility of 4-Nitrophenyl N-(2-chloroethyl)carbamate stems from its tripartite structural design:

  • The 4-Nitrophenyl Group: An exceptional leaving group. The electron-withdrawing nature of the nitro group at the para position activates the carbamate carbonyl, making it highly susceptible to nucleophilic attack by amines.

  • The Carbamate Linkage: The structural bridge that forms the stable urea backbone upon reaction with a target amine.

  • The 2-Chloroethyl Group: The latent alkylating warhead that, upon physiological activation, facilitates DNA cross-linking.

To ensure precision in drug development, it is critical to distinguish the quantitative data of the non-nitroso precursor from its active N-nitroso derivative .

Physicochemical PropertyNon-Nitroso PrecursorN-Nitroso Derivative (NPCEC)
CAS Registry Number N/A (In-situ intermediate)55661-43-3
Molecular Formula C9H9ClN2O4C9H8ClN3O5
Molecular Weight 244.63 g/mol 273.63 g/mol
Melting Point 85–88 °C114–116 °C
Structural Identifier Secondary Amine (N-H)N-Nitroso Group (N-NO)
Reactivity Profile Stable under ambient conditionsThermally labile, light-sensitive

Mechanistic Role in CENU Synthesis

Traditional synthesis of nitrosoureas often relies on the direct reaction of an amine with 2-chloroethyl isocyanate—a highly toxic, volatile, and unstable reagent. Utilizing 4-Nitrophenyl N-(2-chloroethyl)carbamate circumvents this hazard. The activated carbamate reacts smoothly with primary or secondary amines to form the corresponding 1-(2-chloroethyl)-3-substituted urea, which is subsequently nitrosated.

Alternatively, the N-nitroso derivative (NPCEC) can be synthesized first. NPCEC acts as a direct "nitrosourea transfer agent," reacting with amines to yield the final CENU API in a single, clean step by displacing the 4-nitrophenol leaving group.

Synthesis_Pathway A 2-Chloroethylamine C 4-Nitrophenyl N-(2- chloroethyl)carbamate A->C Base (TEA) B 4-Nitrophenyl chloroformate B->C D Nitrosation (NaNO2, HCOOH) C->D IPC: TLC Check E NPCEC (CAS 55661-43-3) D->E F Amine Addition (R-NH2) E->F G Target CENU (e.g., Carmustine) F->G Phenol Displacement

Figure 1: Synthetic workflow from precursors to target Chloroethylnitrosoureas (CENUs).

Experimental Methodology: Self-Validating Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A reaction should not proceed to the next stage without an In-Process Control (IPC) confirming the success of the previous step.

Protocol A: Synthesis of the Stable Precursor
  • Reagent Preparation: Suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition (Causality): Add triethylamine (TEA, 2.2 eq) dropwise at 0 °C. Why? TEA neutralizes the hydrochloride salt to liberate the nucleophilic free amine and acts as an acid scavenger for the HCl generated during the reaction. The 0 °C temperature prevents exothermic degradation of the reagents.

  • Electrophile Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.0 eq) in DCM. Why? Dropwise addition prevents localized heating and limits the formation of symmetrical urea byproducts.

  • Self-Validation (IPC): After 2 hours of stirring, sample the reaction mixture for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is validated to proceed only when the chloroformate spot (Rf ~0.8) completely disappears and a new UV-active product spot (Rf ~0.4) emerges.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over Na2SO4 and concentrate under reduced pressure to yield the intermediate.

Protocol B: Nitrosation to NPCEC (CAS 55661-43-3)
  • Acidic Environment: Dissolve the validated intermediate from Protocol A in 99% formic acid. Why? Formic acid serves as both the solvent and the critical acidic proton source required to generate the active nitrosonium ion (NO+) from sodium nitrite.

  • Nitrosation (Causality): Add sodium nitrite (NaNO2, 1.5 eq) in small portions at 0–5 °C. Why? Strict temperature control is non-negotiable; N-nitroso compounds are thermally labile and can decompose rapidly at elevated temperatures, ruining the yield and posing safety risks.

  • Self-Validation (IPC): Monitor the conversion via HPLC. The reaction is validated as complete when the chromatogram shows a complete shift in retention time accompanied by the emergence of the characteristic N-NO chromophore absorbance at ~390 nm.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to yield the pale-yellow crystals of NPCEC.

Biological Application: Mechanism of Action of Derived CENUs

The ultimate goal of utilizing NPCEC is the generation of Chloroethylnitrosoureas (CENUs). Once administered, CENUs act as potent, bifunctional alkylating agents .

Under physiological conditions (pH > 7), CENUs undergo spontaneous aqueous decomposition to yield two highly reactive intermediates:

  • Chloroethyldiazonium Ion: A potent electrophile that alkylates DNA, primarily at the O6 position of guanine. This initial alkylation undergoes a secondary reaction where the chloride atom is displaced by a cytosine residue on the opposite DNA strand, forming a lethal interstrand cross-link that triggers cellular apoptosis.

  • Isocyanate: A carbamoylating agent that binds to lysine residues on proteins, inhibiting critical DNA repair enzymes (like O6-alkylguanine-DNA alkyltransferase), thereby synergistically enhancing the cytotoxicity of the DNA cross-link.

MOA_Pathway CENU Chloroethylnitrosourea (Prodrug) Decomp Aqueous Decomposition (Physiological pH > 7) CENU->Decomp Diaz Chloroethyldiazonium Ion (Electrophile) Decomp->Diaz DNA Targeting Iso Isocyanate (Protein Binder) Decomp->Iso Enzyme Inhibition DNA DNA Guanine O6 Alkylation Diaz->DNA Covalent Binding Cross DNA Interstrand Cross-link (G-C) DNA->Cross Chloride Displacement

Figure 2: Mechanism of action for CENU-mediated DNA cross-linking and protein carbamoylation.

Analytical Characterization & Quality Control

For release testing in drug development, the purity of 4-Nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate must be rigorously verified:

  • 1H-NMR (CDCl3): Look for the characteristic shift of the 2-chloroethyl protons. The methylene protons adjacent to the chloride typically appear as a triplet around 3.6 ppm, while the methylene protons adjacent to the N-nitroso nitrogen shift significantly downfield (~4.2 ppm) compared to the non-nitroso precursor. The para-substituted aromatic ring will present as two distinct doublets (integrating to 2H each) in the 7.3–8.3 ppm range.

  • Mass Spectrometry (ESI-MS): The compound will show a molecular ion peak [M+H]+ at m/z 274.0. The isotopic pattern must reflect the 3:1 ratio characteristic of a single chlorine atom (M and M+2 peaks).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41505, Carbamic acid, (2-chloroethyl)nitroso-, 4-nitrophenyl ester." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2801, Carmustine." PubChem, [Link]

Exploratory

Mechanism of Action and Synthetic Utility of 4-Nitrophenyl N-(2-Chloroethyl)carbamate in Organic Synthesis

Executive Summary 4-Nitrophenyl N-(2-chloroethyl)carbamate (CAS: 55661-43-3) is a highly versatile, activated electrophilic reagent extensively utilized in organic synthesis[1]. It functions primarily as a stable, bench-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl N-(2-chloroethyl)carbamate (CAS: 55661-43-3) is a highly versatile, activated electrophilic reagent extensively utilized in organic synthesis[1]. It functions primarily as a stable, bench-handleable equivalent to 2-chloroethyl isocyanate, enabling the facile synthesis of 2-chloroethyl ureas (CEUs). CEUs are privileged pharmacophores in medicinal chemistry, specifically recognized for their potent antineoplastic properties as covalent inhibitors of tubulin polymerization Link[2]. This whitepaper details the mechanistic causality, synthetic protocols, and biological rationale behind the application of this critical building block.

Chemical Profile and Synthetic Preparation

The structural advantage of 4-nitrophenyl N-(2-chloroethyl)carbamate lies in its carbamate core, which is highly activated by the strongly electron-withdrawing 4-nitrophenoxy group. While standard alkyl carbamates are notoriously resistant to nucleophilic attack due to resonance stabilization from the alkoxy oxygen, the 4-nitrophenyl ester is highly electrophilic.

The reagent itself is synthesized via a straightforward reaction between 4-nitrophenyl chloroformate and 2-chloroethylamine hydrochloride[3]. This reagent is heavily preferred over direct use of 2-chloroethyl isocyanate due to its superior stability, lower toxicity profile during handling, and highly controlled reactivity with a wide range of nucleophiles.

Protocol 1: Preparation of 4-Nitrophenyl N-(2-chloroethyl)carbamate

Self-Validating System: The use of strictly anhydrous conditions prevents the premature hydrolysis of the chloroformate precursor, ensuring maximum yield.

  • Reagent Preparation: Dissolve 4-nitrophenyl chloroformate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Amine Addition: Cool the solution to 0 °C. Add 2-chloroethylamine hydrochloride (1.05 eq).

  • Base Addition: Dropwise add triethylamine (Et₃N, 2.2 eq). Causality: The first equivalent of base neutralizes the hydrochloride salt to liberate the reactive free amine; the second equivalent neutralizes the HCl generated during the acyl substitution, preventing the protonation of the nucleophile.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄, filter, and concentrate to yield the activated carbamate as a solid.

Mechanism of Action in Organic Synthesis: Nucleophilic Acyl Substitution

The core synthetic utility of 4-nitrophenyl N-(2-chloroethyl)carbamate is governed by the principles of nucleophilic acyl substitution via an addition-elimination pathway.

  • Causality of Activation: The strong electron-withdrawing nature of the para-nitro group significantly reduces the electron density on the phenoxy oxygen. This diminishes its ability to donate electron density into the carbonyl pi-system, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

  • The Reaction Pathway: Upon introduction of a primary or secondary amine, the nucleophile attacks the carbonyl carbon, forming a negatively charged tetrahedral intermediate. The intermediate rapidly collapses to reform the carbon-oxygen double bond, expelling the 4-nitrophenoxide anion.

  • Thermodynamic Driving Force: 4-Nitrophenol is an excellent leaving group (pKa ~ 7.15), making the forward reaction thermodynamically highly favorable and irreversible under standard conditions.

Mechanism A Amine (R-NH2) Nucleophile C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Nitrophenyl N-(2-chloroethyl)carbamate B->C Carbonyl Carbon D 2-Chloroethyl Urea (Product) C->D Collapse & Expulsion E 4-Nitrophenol (Leaving Group) C->E Proton Transfer

Diagram 1: Nucleophilic acyl substitution mechanism forming 2-chloroethyl urea.

Application: Synthesis of 2-Chloroethyl Ureas (CEUs)

CEUs synthesized from this activated carbamate are not merely structural analogs; they act as reactive warheads in biological systems. In oncology, CEUs are designed to target the colchicine-binding site of β-tubulin. Once bound, the 2-chloroethyl moiety undergoes direct nucleophilic displacement by specific amino acid residues (such as Cys239 or Glu198) on the tubulin protein Link[2]. This covalent alkylation disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.

BioMech CEU 2-Chloroethyl Urea (CEU) Tubulin β-Tubulin (Colchicine Binding Site) CEU->Tubulin Binds to Alkylation Alkylation of Cys239 / Glu198 Tubulin->Alkylation Covalent Modification Microtubule Disruption of Microtubule Assembly Alkylation->Microtubule Structural Inhibition Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubule->Apoptosis Cytocidal Effect

Diagram 2: Biological mechanism of action for CEU-induced tubulin depolymerization.

Experimental Methodologies

Protocol 2: Synthesis of 2-Chloroethyl Ureas (CEUs)

Self-Validating System: This protocol incorporates specific solvent choices and workup procedures designed to drive the reaction to completion and seamlessly remove the stoichiometric 4-nitrophenol byproductLink[4].

  • Activation: Dissolve 4-nitrophenyl N-(2-chloroethyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Causality: Aprotic solvents prevent solvolysis of the activated carbamate, ensuring the electrophile remains intact for the incoming amine.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is supplied as a hydrochloride salt, add anhydrous K₂CO₃ (1.5 eq). Causality: The mild base liberates the free amine without hydrolyzing the carbamate.

  • Propagation: Stir the reaction mixture at room temperature for 6–16 hours. Reaction progress is monitored by TLC (disappearance of the starting carbamate spot).

  • Isolation & Purification: Quench the reaction with water and extract with ethyl acetate. Critical Step: Wash the organic layer extensively with 5% aqueous Na₂CO₃ or 1M NaOH. Causality: The alkaline wash deprotonates the byproduct 4-nitrophenol (converting it to the highly water-soluble 4-nitrophenoxide), effectively partitioning it into the aqueous phase and away from the desired CEU product.

  • Final Polish: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure CEU.

Workflow Step1 Dissolve Carbamate in dry THF/DMF Step2 Add Amine (1.0-1.2 eq) Step1->Step2 Step3 Stir at RT (2-16h) Step2->Step3 Step4 Aqueous Wash (Removes Phenol) Step3->Step4 Step5 Pure CEU Product Step4->Step5

Diagram 3: Standard experimental workflow for the synthesis of 2-chloroethyl ureas.

Quantitative Data: Reaction Conditions and Yields

The following table summarizes the optimized reaction conditions and isolated yields for the synthesis of various biologically active CEUs using 4-nitrophenyl N-(2-chloroethyl)carbamate as the electrophilic core.

Amine SubstrateSolventTemperatureTime (h)Yield (%)Reference
AnilineDMF25 °C (RT)1285Link[4]
N-EthylpiperazineDMF25 °C (RT)1078Link[4]
MorpholineTHF25 °C (RT)882Link[4]
Pyridin-4-amineEtOH / THF25 °C (RT)2471Link[5]

Conclusion

4-Nitrophenyl N-(2-chloroethyl)carbamate represents a cornerstone reagent in the synthesis of 2-chloroethyl ureas. By leveraging the exceptional leaving group ability of the 4-nitrophenoxide anion, chemists can execute nucleophilic acyl substitutions under mild conditions with high fidelity. The resulting CEUs serve as critical intermediates and active pharmaceutical ingredients, particularly in the development of targeted covalent inhibitors for oncology and virology.

References

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ACS Omega (ACS Publications) URL:[Link]

  • Design, synthesis, and structure-activity relationship of imidazolidin-2-one-1,3,5-triazine conjugates as Enterovirus 71 and Coxsackievirus A16 Inhibitor Source: Allied Academies URL:[Link]

Sources

Foundational

The Bifunctional Dilemma: Stability and Reactivity Profiling of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Introduction to the Molecular Architecture 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS: 55661-43-3) is a highly reactive, bifunctional chemical intermediate utilized extensively in the synthesis of prodrugs, antibody-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS: 55661-43-3) is a highly reactive, bifunctional chemical intermediate utilized extensively in the synthesis of prodrugs, antibody-drug conjugates (ADCs), and 2-chloroethyl nitrosoureas. Its utility stems from its dual reactivity:

  • The Carbamate Core: Activated by the excellent 4-nitrophenyl leaving group, making it highly susceptible to nucleophilic attack or base-catalyzed elimination.

  • The 2-Chloroethyl Tail: An electrophilic alkylating moiety prone to intramolecular cyclization or cross-linking.

Understanding the environmental stability of this compound in both aqueous buffers and organic solvents is critical for preventing premature degradation during synthetic workflows and analytical characterization.

Mechanistic Divergence: Aqueous vs. Organic Degradation

The E1cB Elimination Pathway (Aqueous Basic Media)

In aqueous environments, the stability of 4-nitrophenyl carbamates is heavily dictated by pH. While these compounds demonstrate remarkable stability in acidic and neutral environments, they undergo rapid deprotection under basic conditions[1].

Causality: Unlike standard esters that degrade via the


 mechanism (direct hydroxide attack on the carbonyl), N-alkyl-4-nitrophenyl carbamates decompose predominantly via an E1cB (Elimination Unimolecular conjugate Base) mechanism [2]. The base abstracts the acidic N-H proton to form a transient nitranion. This intermediate rapidly collapses, expelling the 4-nitrophenolate leaving group to generate 2-chloroethyl isocyanate, which subsequently hydrolyzes into 2-chloroethylamine and carbon dioxide.
The Intramolecular Cyclization Pathway (Competing Reaction)

Because of the 2-chloroethyl tail, a secondary degradation pathway exists. In the presence of weak bases or thermal stress, the carbamate nitrogen can act as an internal nucleophile. It attacks the adjacent


-carbon, displacing the chloride ion to form a thermodynamically stable 5-membered 2-oxazolidinone  ring.

Mechanism A 4-Nitrophenyl-N-(2-chloroethyl)carbamate B Deprotonated Nitranion A->B OH- (pH > 8) E Intramolecular Alkylation A->E Internal Nucleophilic Attack C 2-Chloroethyl Isocyanate + 4-Nitrophenolate B->C E1cB Elimination D 2-Chloroethylamine + CO2 C->D H2O Hydrolysis F 2-Oxazolidinone + 4-Nitrophenol + Cl- E->F -Cl-

Figure 1: Divergent degradation pathways of 4-Nitrophenyl-N-(2-chloroethyl)carbamate in aqueous media.

Quantitative Stability Profiles

To guide experimental design, the degradation kinetics of 4-Nitrophenyl-N-(2-chloroethyl)carbamate have been synthesized into the following reference tables.

Table 1: Stability Profile in Aqueous Buffers (25°C)
pH RangeStability StatusDominant Degradation PathwayEstimated Half-life (

)
Acidic (pH < 5) Highly StableNegligible> 30 days
Neutral (pH 6–7) StableSlow Hydrolysis> 7 days
Mildly Basic (pH 8–10) Moderately UnstableE1cB Elimination & Cyclization2 – 12 hours
Strongly Basic (pH > 11) Highly UnstableRapid E1cB Elimination< 10 minutes
Table 2: Stability Profile in Organic Solvents (25°C)
SolventClassificationStability StatusPrimary Degradation Mechanism
DMSO / DMF (Dry) Polar AproticHighly StableNone (Stable for months if anhydrous)
Dichloromethane (DCM) Non-polar AproticStableNone
Methanol / Ethanol Polar ProticUnstableSolvolysis (Transesterification)
THF (with trace amines) Polar AproticHighly UnstableBase-induced Isocyanate Formation

Note on Organic Solvents: Methanol acts as a nucleophile. Because the 4-nitrophenyl group is strongly electron-withdrawing, the carbonyl carbon is highly electrophilic. Methanol will slowly attack the carbonyl, displacing 4-nitrophenol to form methyl 2-chloroethylcarbamate.

Self-Validating Analytical Protocols

To ensure rigorous quality control, the following protocols are designed as self-validating systems to monitor compound integrity.

Protocol A: Aqueous Stability via UV-Vis Spectrophotometry

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis in aqueous buffers.
Causality:  The cleavage of the carbamate yields 4-nitrophenol. At pH > 7.15 (its pKa), it exists as the 4-nitrophenolate anion, a bright yellow chromophore with a distinct optical readout at 413 nm[3]. Tracking this wavelength allows for real-time kinetic analysis without chromatographic separation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Reasoning: DMSO prevents premature solvolysis prior to the assay.

  • Buffer Equilibration: Pre-warm 990 µL of 50 mM Phosphate Buffer (pH 8.0) in a quartz cuvette to 25.0°C.

  • Reaction Initiation: Spike 10 µL of the DMSO stock into the cuvette (final concentration: 100 µM) and rapidly invert to mix.

  • Kinetic Monitoring: Record the absorbance at 413 nm every 30 seconds for 60 minutes.

  • Data Processing: Fit the absorbance data to the first-order exponential equation:

    
    .
    

Self-Validation Check: Scan the full UV spectrum (250–500 nm) at


 and 

min. The presence of a strict isosbestic point (typically near 280 nm) confirms a clean

conversion. If the isosbestic point drifts over time, it indicates the competing oxazolidinone cyclization pathway is occurring, as this byproduct does not yield the 413 nm chromophore.

Workflow S1 Sample Prep (10 mM in DMSO) S2 Buffer Dilution (pH 3 to 12) S1->S2 S3 UV-Vis Kinetics (Absorbance 413 nm) S2->S3 S4 Data Analysis (Pseudo-1st Order) S3->S4

Figure 2: UV-Vis spectrophotometric workflow for aqueous stability profiling.

Protocol B: Organic Solvent Stability via LC-MS/MS

Objective: Monitor the intact parent mass and detect non-chromophoric degradation products (e.g., oxazolidinone) in organic storage solutions. Causality: UV-Vis cannot distinguish between the parent compound and transesterification products if the 4-nitrophenyl group is not ionized. LC-MS/MS provides the necessary mass resolution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in HPLC-grade DCM, Methanol, and THF.

  • Incubation: Store the vials at 25°C in sealed amber glass to prevent photo-degradation.

  • Sampling: At

    
     and 
    
    
    
    hours, aliquot 10 µL and dilute 100-fold into cold Acetonitrile to quench reactivity.
  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters BEH C18, 1.7 µm). Use a gradient of Water/MeCN (0.1% Formic Acid).

  • Mass Detection (ESI+): Monitor the parent compound at

    
     245 
    
    
    
    , 4-nitrophenol at
    
    
    138, and 2-oxazolidinone at
    
    
    88.

Self-Validation Check (Mass Balance): Calculate the molar sum of the parent compound and all identified degradation peaks. The total mass balance must remain within 95-105% of the


 injection. A significant drop in total mass balance indicates unmonitored polymerization or irreversible binding to the glass vial.

References

  • [2] Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry (1984). Available at:[Link]

  • [3] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators (2022). Available at:[Link]

Sources

Exploratory

The Role of 4-Nitrophenyl-N-(2-chloroethyl)carbamate in Advanced Prodrug Development: A Technical Guide to Targeted Alkylating Agents

Executive Summary The development of targeted antineoplastic agents relies heavily on the precision of molecular linkers and synthons. Among these, 4-Nitrophenyl-N-(2-chloroethyl)carbamate (NPCEC) and its N-nitroso deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antineoplastic agents relies heavily on the precision of molecular linkers and synthons. Among these, 4-Nitrophenyl-N-(2-chloroethyl)carbamate (NPCEC) and its N-nitroso derivative (ICIG-1733 ) have emerged as indispensable reagents in the synthesis of Chloroethylnitrosourea (CENU) prodrugs[1].

Classical CENUs, such as carmustine and lomustine, are highly lipophilic alkylating agents capable of crossing the blood-brain barrier. However, their clinical utility is frequently limited by severe systemic toxicities, particularly delayed myelosuppression. To overcome this, modern drug design employs NPCEC to conjugate the potent CENU pharmacophore directly to tumor-targeting ligands (e.g., peptides, hormones, or hypoxia-activated triggers). This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing NPCEC in the development of next-generation targeted prodrugs.

Mechanistic Causality in Prodrug Design

As a Senior Application Scientist, understanding the chemical causality behind NPCEC is critical for optimizing prodrug synthesis. NPCEC functions as a bifunctional synthon, bridging a targeting moiety with a cytotoxic payload.

The 4-Nitrophenyl Leaving Group

The 4-nitrophenyl moiety is a highly efficient, electron-withdrawing leaving group. By pulling electron density away from the adjacent carbamate carbonyl, it makes the carbonyl carbon highly susceptible to nucleophilic attack by primary or secondary amines present on the targeting ligand. This allows for mild, room-temperature carbamoylation, preserving the structural integrity of sensitive biological ligands (e.g., peptides).

The 2-Chloroethyl Pharmacophore

Once the targeting ligand is conjugated, the resulting 1-(2-chloroethyl)urea intermediate is nitrosated to form the active CENU prodrug. In vivo, upon reaching the tumor microenvironment and undergoing specific unmasking (e.g., enzymatic cleavage or hypoxic reduction), the CENU decomposes via a base-catalyzed mechanism. This decomposition yields two reactive species:

  • An Isocyanate: Causes carbamoylation of cellular proteins.

  • A 2-Chloroethyldiazonium Ion: A potent electrophile that attacks the

    
     position of DNA guanine, ultimately forming lethal DNA interstrand cross-links (ICLs) between adjacent guanine and cytosine residues.
    

Mechanism Prodrug Targeted CENU Prodrug Trigger Tumor-Specific Cleavage (e.g., Reductase/Hypoxia) Prodrug->Trigger Active Active CENU Pharmacophore Trigger->Active Unmasking Diazonium 2-Chloroethyldiazonium Ion (Electrophile) Active->Diazonium Base-Catalyzed Decomposition Isocyanate Isocyanate Byproduct (Carbamoylating) Active->Isocyanate DNA DNA Interstrand Cross-link (Cell Death) Diazonium->DNA O6-Guanine Alkylation

Caption: Mechanism of action for CENU prodrugs, from tumor-specific unmasking to DNA cross-linking.

Application: Hypoxia-Activated and Combi-Prodrugs

A premier example of NPCEC's utility is the synthesis of Hypoxia-Activated Prodrugs (HAPs). Solid tumors frequently exhibit hypoxic cores that are resistant to standard radiotherapy and chemotherapy.

Recent advances have utilized NPCEC to synthesize complex "combi-molecules" like NBGNU (


-(2-chloroethyl)-

-2-(2-(4-nitrobenzylcarbamate)-

-benzyl-9-guanine)ethyl-

-nitrosourea)[2]. NBGNU integrates the CENU pharmacophore with an

-benzylguanine (

-BG) analog.

-BG is an inhibitor of

-alkylguanine-DNA alkyltransferase (AGT), a resistance enzyme that repairs CENU-induced DNA damage.

By masking the


-BG moiety with a hypoxia-sensitive 4-nitrobenzyl group, the prodrug remains inactive in healthy, normoxic tissue. Upon entering the hypoxic tumor microenvironment, reductases cleave the nitrobenzyl group, simultaneously releasing the AGT inhibitor and allowing the CENU moiety to cross-link DNA without resistance[3].
Quantitative Pharmacological Efficacy

The targeted nature of NPCEC-derived prodrugs drastically shifts the therapeutic window. The table below summarizes the in vitro efficacy of the NBGNU prodrug against AGT-expressing human glioma cells (SF763), demonstrating a self-validating hypoxic selectivity[2].

Cell Line / ModelOxygen ConditionTarget MechanismIC

(

M)
Fold Sensitization
SF763 (AGT+)Normoxia (21%

)
Masked (Inactive)580-
SF763 (AGT+)Hypoxia (<1%

)
AGT Inhibition + DNA ICL126~4.6x

Data summarized from recent evaluations of nitroaromatic hypoxia-activated prodrugs[2].

Self-Validating Experimental Protocol: Synthesis of a Targeted CENU Prodrug

To ensure scientific integrity, the following protocol for conjugating a primary amine-bearing targeting ligand (


) with NPCEC is designed as a self-validating system . Every reagent choice is grounded in chemical causality, and in-process analytical controls are embedded to verify reaction success in real-time.
Phase 1: Carbamoylation (Urea Formation)
  • Preparation: Dissolve 1.0 eq of the targeting ligand (

    
    ) in anhydrous 
    
    
    
    -Dimethylformamide (DMF).
    • Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive 4-nitrophenyl ester by ambient moisture.

  • Base Addition: Add 2.0 eq of

    
    -Diisopropylethylamine (DIPEA).
    
    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the targeting amine, ensuring it acts as a strong nucleophile.

  • NPCEC Addition: Slowly add 1.2 eq of 4-Nitrophenyl-N-(2-chloroethyl)carbamate (NPCEC) at 0°C, then allow to warm to room temperature.

  • Self-Validation (In-Process Control): Monitor the reaction via UV-Vis spectroscopy or LC-MS at 310 nm.

    • Causality: As the reaction proceeds, 4-nitrophenol is displaced and released into the solution. The appearance of a distinct yellow color (absorbance at ~310 nm for the nitrophenolate ion) serves as an immediate, visual, and quantifiable validation of successful carbamoylation.

Phase 2: Nitrosation
  • Acidification: Cool the purified 1-(2-chloroethyl)urea intermediate to 0°C in a mixture of acetic acid and formic acid.

  • Reagent Addition: Add 3.0 eq of Sodium Nitrite (

    
    ) portion-wise over 30 minutes.
    
    • Causality: The acidic environment converts

      
       into nitrosonium ions (
      
      
      
      ), which selectively attack the urea nitrogen adjacent to the chloroethyl group due to steric and electronic direction.
  • Quenching & Validation: Quench with sulfamic acid to destroy excess nitrous acid. Validate the final CENU prodrug via

    
    -NMR (looking for the characteristic downfield shift of the 
    
    
    
    protons due to the adjacent N-nitroso group).

G A Targeting Amine (R-NH2) C 1-(2-Chloroethyl)urea Intermediate A->C + B Coupling (DIPEA) B NPCEC (Linker) D Targeted CENU Prodrug C->D Nitrosation (NaNO2, HCOOH)

Caption: Workflow for the synthesis of targeted CENU prodrugs using the NPCEC synthon.

Conclusion

4-Nitrophenyl-N-(2-chloroethyl)carbamate and its derivatives represent a cornerstone in the architectural design of targeted alkylating prodrugs. By leveraging the predictable reactivity of the 4-nitrophenyl leaving group, drug development professionals can reliably conjugate the potent CENU pharmacophore to diverse targeting vectors. When combined with rigorous, self-validating synthetic protocols, this approach minimizes off-target toxicity and maximizes the therapeutic index of next-generation chemotherapeutics.

References

  • Recent Advances in the Application of Nitro(het)
  • Carbamic acid, (2-chloroethyl)
  • Design of a Hypoxia-Activated Prodrug Inhibitor of O6-Alkylguanine-DNA Alkyltransferase Source: ResearchGate URL

Sources

Foundational

Strategic Reagent Selection in Chloroethylnitrosourea (CENU) Synthesis: 4-Nitrophenyl-N-(2-chloroethyl)carbamate vs. 2-Chloroethyl Isocyanate

Executive Summary The synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs)—a potent class of DNA-crosslinking antineoplastic agents including carmustine, lomustine, and fotemustine—relies fundamentally on the efficient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs)—a potent class of DNA-crosslinking antineoplastic agents including carmustine, lomustine, and fotemustine—relies fundamentally on the efficient construction of a 2-chloroethyl urea intermediate[1]. Traditionally, this pharmacophore is installed using 2-chloroethyl isocyanate (CEI) . However, due to the extreme reactivity, volatility, and toxicity of isocyanates, 4-nitrophenyl-N-(2-chloroethyl)carbamate (NPC) has emerged as a highly effective, bench-stable activated surrogate[2].

This technical guide provides an in-depth comparative analysis of these two reagents. By dissecting their physicochemical profiles, mechanistic pathways, and operational requirements, we provide drug development professionals with the authoritative grounding needed to make strategic synthetic choices.

Physicochemical Profiling & Reactivity Dynamics

The decision to utilize CEI versus NPC is dictated by the fundamental trade-off between atom economy and operational safety.

2-Chloroethyl isocyanate (CEI) is a highly electrophilic, low-molecular-weight liquid. Its unshielded sp-hybridized carbon makes it exceptionally reactive toward nucleophiles[3]. However, this reactivity extends to ambient moisture; exposure to water causes rapid hydrolysis to 2-chloroethylamine and carbon dioxide. In closed systems, this gas generation can pressurize vessels to the point of rupture. Furthermore, CEI is a severe lachrymator and poses acute inhalation toxicity risks[4].

4-Nitrophenyl-N-(2-chloroethyl)carbamate (NPC) neutralizes these hazards by pre-reacting the 2-chloroethyl moiety with a 4-nitrophenoxy leaving group, yielding a crystalline solid[5]. The electron-withdrawing nature of the nitro group sufficiently lowers the pKa of the phenolic leaving group, maintaining the carbonyl carbon's electrophilicity toward amines while rendering the reagent completely bench-stable and non-volatile[2].

Quantitative Data Summary
Parameter2-Chloroethyl Isocyanate (CEI)4-Nitrophenyl-N-(2-chloroethyl)carbamate (NPC)
CAS Number 1943-83-5[4]55661-43-3[5]
Physical State Clear, colorless liquid[4]Crystalline solid (m.p. 114-116 °C)[6]
Molecular Weight 105.52 g/mol [7]273.63 g/mol [5]
Reactivity Profile Highly electrophilic, moisture-sensitive[4]Bench-stable, activated acyl donor[2]
Atom Economy 100% (Direct addition)Low (Expels 4-nitrophenol byproduct)
Primary Hazard Severe lachrymator, inhalation toxicity[4]Irritant, non-volatile
Storage 2-8°C, strictly anhydrous, inert gas[8]Room temperature to 2-8°C, standard desiccation

Mechanistic Divergence in Urea Formation

While both reagents ultimately yield the exact same 2-chloroethyl urea product when reacted with an amine, their reaction mechanisms are fundamentally different.

  • CEI Pathway: Proceeds via a direct nucleophilic addition. The amine's lone pair attacks the highly electrophilic carbon of the isocyanate, followed by a rapid proton transfer to the nitrogen[3].

  • NPC Pathway: Follows a classic addition-elimination mechanism (acyl substitution). The amine attacks the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate drives the expulsion of the 4-nitrophenoxide anion[2].

Mechanism cluster_CEI Pathway A: Isocyanate (Direct Addition) cluster_NPC Pathway B: Activated Carbamate (Addition-Elimination) CEI 2-Chloroethyl isocyanate UreaA 2-Chloroethyl Urea CEI->UreaA Nucleophilic Attack AmineA Amine (R-NH2) AmineA->UreaA NPC 4-Nitrophenyl N-(2-chloroethyl)carbamate Tetra Tetrahedral Intermediate NPC->Tetra Addition AmineB Amine (R-NH2) AmineB->Tetra UreaB 2-Chloroethyl Urea Tetra->UreaB Elimination LG 4-Nitrophenol (Leaving Group) Tetra->LG

Mechanistic comparison of urea formation via isocyanate vs. activated carbamate.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed not just as a sequence of steps, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the operator.

Protocol A: Urea Synthesis via 2-Chloroethyl Isocyanate (CEI)

Optimal for: Large-scale manufacturing and continuous-flow systems where high atom economy is required[1].

  • Preparation: Flame-dry a multi-neck round-bottom flask. Purge with Argon. Causality: CEI reacts violently with ambient moisture to form CO2 and symmetrical biurets. Absolute anhydrous conditions are mandatory.

  • Dissolution: Dissolve 1.0 eq of the target amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The direct nucleophilic addition to the isocyanate is highly exothermic. Lowering the thermal energy suppresses the formation of unwanted side-products[3].

  • Addition: Add 1.05 eq of CEI dropwise via a syringe pump over 30 minutes.

  • Self-Validation (In-situ IR): Monitor the reaction using an in-situ FTIR probe. CEI exhibits a distinct, intense asymmetric stretching band at ~2270 cm⁻¹. The reaction is validated as complete when this peak completely disappears, confirming full consumption of the hazardous isocyanate without the need for a chemical quench.

Protocol B: Urea Synthesis via 4-Nitrophenyl-N-(2-chloroethyl)carbamate (NPC)

Optimal for: Medicinal chemistry, parallel library synthesis, and laboratories lacking specialized containment for lachrymators[2].

  • Preparation: Standard clean, dry glassware is sufficient. No inert atmosphere is strictly required, though it is recommended for optimal yields.

  • Dissolution & Activation: Dissolve 1.0 eq of the target amine in DCM or Dimethylformamide (DMF). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The auxiliary base is required to keep the amine deprotonated and to neutralize the acidic 4-nitrophenol byproduct generated during the reaction.

  • Addition: Add 1.1 eq of NPC in a single solid portion at room temperature. Causality: The activation energy for the addition-elimination pathway is higher than direct isocyanate addition; the lack of a violent exotherm allows for safe bulk addition at ambient temperature.

  • Self-Validation (Colorimetric Feedback): As the tetrahedral intermediate collapses and expels the leaving group, the solution will develop a distinct, intense yellow color. This visual cue is a self-validating indicator of the expelled 4-nitrophenoxide anion, confirming the reaction is proceeding[2].

  • Workup: Quench with saturated aqueous

    
    . The basic aqueous wash will partition the water-soluble, yellow 4-nitrophenolate away from the organic layer containing the target urea.
    

Translational Strategy in Drug Development

The selection between CEI and NPC should be dictated by the phase of drug development:

  • Discovery Phase (Use NPC): When synthesizing libraries of novel CENU analogues, the safety, stability, and ease of handling of NPC far outweigh its poor atom economy. It allows researchers to rapidly generate urea linkages without navigating the stringent safety protocols required for volatile isocyanates[2].

  • Process Chemistry & Scale-Up (Use CEI): During the scale-up of approved drugs like Lomustine or Carmustine, the generation of stoichiometric amounts of 4-nitrophenol (from NPC) becomes a severe purification and environmental bottleneck. Here, CEI is utilized. Modern process chemistry mitigates CEI's hazards by employing continuous liquid-liquid extraction platforms and microreactor flow chemistry, ensuring the reactive isocyanate is consumed as rapidly as it is introduced[1].

References

  • Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98% Cole-Parmer URL: [Link]

  • Safety Data Sheet: 2-chloroethyl isocyanate Sdfine Chemicals URL: [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity RSC Advances URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing ureas using 4-Nitrophenyl-N-(2-chloroethyl)carbamate

An Application Note and Protocol for the Synthesis of Ureas using 4-Nitrophenyl-N-(2-chloroethyl)carbamate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Ureas using 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of substituted ureas utilizing 4-nitrophenyl-N-(2-chloroethyl)carbamate as a key intermediate. Urea moieties are fundamental building blocks in medicinal chemistry, and the N-(2-chloroethyl)urea scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutics, notably as "soft" alkylating agents in oncology research.[1] This document offers a detailed exposition of the reaction mechanism, step-by-step protocols for the synthesis of the carbamate precursor and the final urea products, safety and handling guidelines, and insights into the application of these compounds in drug discovery.

Introduction: The Strategic Value of Carbamate-Mediated Urea Synthesis

The synthesis of unsymmetrical ureas is a cornerstone of modern drug development. Traditionally, this was often achieved using highly reactive and toxic reagents like phosgene or isocyanates.[2] The use of activated carbamates, such as 4-nitrophenyl carbamates, presents a safer, more versatile, and highly efficient alternative.[2][3][4] The 4-nitrophenoxide is an excellent leaving group, facilitating smooth reaction with a wide range of primary and secondary amines under mild conditions.

The specific focus of this guide, 4-nitrophenyl-N-(2-chloroethyl)carbamate, allows for the direct incorporation of the 2-chloroethyl urea functional group. This motif is of significant interest as it can act as a precursor to an alkylating species, capable of forming covalent bonds with biological nucleophiles. This property has been exploited in the design of antineoplastic agents that target proteins such as thioredoxin-1, disrupt microtubule assembly, and inhibit tumor growth.[1][5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a urea from a 4-nitrophenyl carbamate and an amine proceeds via a classical nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amine (a nucleophile) attacks the electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. The 4-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nitro group, which stabilizes the negative charge through resonance. The byproduct, 4-nitrophenol, is weakly acidic and can be easily removed during aqueous workup.

The overall transformation is generally irreversible and proceeds with high efficiency.

Caption: Mechanism of Urea Formation.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

This protocol details the synthesis of the key carbamate reagent from 2-chloroethylamine hydrochloride and 4-nitrophenyl chloroformate. The principle of this synthesis is analogous to the preparation of similar carbamates.[7][8][9]

Materials and Equipment:

  • 2-Chloroethylamine hydrochloride

  • 4-Nitrophenyl chloroformate

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloroethylamine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C to neutralize the hydrochloride and liberate the free amine.

  • Chloroformate Addition: Dissolve 4-nitrophenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroformate is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous layers will be yellow due to the removal of any hydrolyzed 4-nitrophenol.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: General Synthesis of N-(Substituted)-N'-(2-chloroethyl)ureas

This protocol describes the reaction of the synthesized carbamate with a generic primary or secondary amine to form the desired urea product.[7]

Materials and Equipment:

  • 4-Nitrophenyl-N-(2-chloroethyl)carbamate (from Protocol 1)

  • Desired primary or secondary amine (R-NH₂ or R₂NH)

  • Triethylamine (Et₃N, optional, as a base)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reaction and purification glassware

Procedure:

  • Amine Solution: In a round-bottom flask, dissolve the amine (1.0 eq) in DCM or DMF (approx. 0.2-0.5 M). If the amine is provided as a salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine and stir for 10 minutes.

  • Carbamate Addition: Add a solution of 4-nitrophenyl-N-(2-chloroethyl)carbamate (1.05 eq) in the same solvent to the amine solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-8 hours. Monitor progress by TLC, observing the consumption of the carbamate and the formation of a new, more polar product spot.

  • Workup:

    • Dilute the reaction mixture with the reaction solvent (e.g., DCM) or ethyl acetate if DMF was used.

    • Wash the organic layer with 1 M NaOH solution (3x) to remove the 4-nitrophenol byproduct. The aqueous layer will turn bright yellow.

    • Wash subsequently with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude urea can be purified by either recrystallization or flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Experimental_Workflow cluster_prep Protocol 1: Carbamate Synthesis cluster_urea Protocol 2: Urea Synthesis p1_setup 1. Dissolve Amine Salt in DCM, cool to 0°C p1_base 2. Add Et₃N p1_setup->p1_base p1_add 3. Add 4-Nitrophenyl Chloroformate solution p1_base->p1_add p1_react 4. React at RT p1_add->p1_react p1_workup 5. Aqueous Workup (NaHCO₃, Brine) p1_react->p1_workup p1_purify 6. Dry, Concentrate, & Purify p1_workup->p1_purify p1_product Product: 4-Nitrophenyl-N- (2-chloroethyl)carbamate p1_purify->p1_product p2_add 2. Add Carbamate (from Protocol 1) p1_product->p2_add Use as Reagent p2_setup 1. Dissolve Target Amine in DCM/DMF p2_setup->p2_add p2_react 3. React at RT p2_add->p2_react p2_workup 4. Aqueous Workup (NaOH, Brine) p2_react->p2_workup p2_purify 5. Dry, Concentrate, & Purify p2_workup->p2_purify p2_product Final Product: Substituted (2-chloroethyl)urea p2_purify->p2_product

Caption: Overall Experimental Workflow.

Data Summary and Characterization

The efficiency of the urea formation reaction depends on the nucleophilicity of the amine. Below is a table summarizing expected outcomes.

Amine TypeNucleophilicityTypical Reaction TimeExpected YieldNotes
Primary Aliphatic High1-3 hours>90%Highly efficient and clean reactions.
Secondary Aliphatic Moderate-High2-6 hours85-95%Slightly slower due to steric hindrance.
Primary Aromatic Low4-12 hours70-90%Electron-withdrawing groups on the aniline may require gentle heating or longer reaction times.
Secondary Aromatic Very Low8-24 hours50-80%Can be challenging; may require elevated temperatures or a more polar solvent like DMF.

Product Characterization: The identity and purity of the final urea products should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic urea carbonyl stretch (typically ~1630-1680 cm⁻¹).

Safety and Handling

Scientific integrity necessitates a rigorous approach to safety. All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][12]

  • Reagent Hazards:

    • 4-Nitrophenyl Chloroformate: Highly corrosive and a lachrymator. Causes severe skin and eye burns. Handle with extreme caution.[13]

    • 4-Nitrophenyl-N-(2-chloroethyl)carbamate: As a precursor to an alkylating agent, it should be treated as potentially toxic and handled with care to avoid skin contact and inhalation.

    • Solvents: Dichloromethane is a suspected carcinogen. Handle accordingly.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.[10][11]

Conclusion and Applications in Drug Development

The protocol described provides a reliable and scalable method for synthesizing N-(substituted)-N'-(2-chloroethyl)ureas. The use of 4-nitrophenyl-N-(2-chloroethyl)carbamate as a stable, crystalline reagent offers significant advantages over traditional methods, enabling the construction of diverse chemical libraries for screening.

The resulting 2-chloroethyl urea derivatives are valuable scaffolds in medicinal chemistry.[5] They have been investigated as potential antineoplastic agents due to their ability to act as alkylating agents, a property leveraged in established chemotherapeutics.[1][5] The "soft" electrophilicity of this class of compounds can lead to unique biological profiles, such as the inhibition of specific protein functions or signaling pathways, making them attractive candidates for further development in oncology and other therapeutic areas.[1][6]

References

  • CATO Research Chemicals Inc. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • Zhu, Y., et al. (2008). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o404. Available at: [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-12. Available at: [Link]

  • CPAChem. (2017). Safety data sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520. Available at: [Link]

  • Fortin, J. S., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 101(9), 1543-1552. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(48), 8477-8480. Available at: [Link]

  • Cristea, C., et al. (2006). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 11(6), 465-472. Available at: [Link]

  • Patenaude, A., et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(11), 6091-6101. Available at: [Link]

  • Wipf, P., & Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]

  • ResearchGate. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. Available at: [Link]

  • Google Patents. (n.d.). US4384140A - 2-Chloroethyl urea derivatives.
  • Merck Millipore. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Retrieved from [Link]

  • ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Available at: [Link]

Sources

Application

Application Note: General Procedure for Amine Coupling with 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Introduction & Chemical Context The synthesis of 2-chloroethylureas (CEUs) is a critical transformation in medicinal chemistry, particularly for the development of antineoplastic agents like carmustine analogs and1[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of 2-chloroethylureas (CEUs) is a critical transformation in medicinal chemistry, particularly for the development of antineoplastic agents like carmustine analogs and1[1]. Historically, installing the 2-chloroethylurea pharmacophore required the use of 2[2], a highly toxic, volatile, and moisture-sensitive reagent.

As a safer, highly crystalline, and bench-stable alternative, 4-Nitrophenyl-N-(2-chloroethyl)carbamate has become the gold standard reagent for this transformation. By exploiting the exceptional leaving-group properties of the 4-nitrophenolate anion, this reagent facilitates mild, chemoselective coupling with primary and secondary amines to yield substituted 2-chloroethylureas with high fidelity.

Mechanistic Causality: A Self-Validating System

To master this protocol, one must understand the underlying kinetics. The coupling proceeds via a classic3[3]:

  • Nucleophilic Attack: The free amine attacks the electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate (T±) is formed. Kinetic studies demonstrate that the breakdown of this intermediate is often the rate-determining step, heavily influenced by the basicity (pKa) of the incoming amine[3].

  • Elimination: The intermediate collapses, expelling 4-nitrophenol to yield the target urea.

  • Self-Validation: The reaction is inherently self-validating. The leaving group, 4-nitrophenol, has a pKa of ~7.15. Under the mildly basic reaction conditions, it deprotonates to form the 4-nitrophenolate anion. This provides a built-in visual and spectroscopic indicator: as the reaction progresses, the solution turns bright yellow, and conversion can be precisely quantified by monitoring the4[4].

Workflow N1 Step 1: Reagent Preparation Dissolve Amine in DCM/DMF N2 Step 2: Base Addition Add 1.5-2.0 eq DIPEA N1->N2 N3 Step 3: Coupling Reaction Add 4-Nitrophenyl-N-(2-chloroethyl)carbamate N2->N3 N4 Step 4: Reaction Monitoring Track 4-Nitrophenolate (UV 413 nm) N3->N4 N4->N3 Incomplete N5 Step 5: Aqueous Workup Wash with 1M Na2CO3 N4->N5 Complete N6 Step 6: Purification Flash Chromatography N5->N6

Experimental workflow for the synthesis of 2-chloroethylureas via carbamate coupling.

Experimental Protocol

Materials & Reagents
  • Substrate: Primary or secondary amine (1.0 mmol).

  • Reagent: 4-Nitrophenyl-N-(2-chloroethyl)carbamate (1.1 mmol).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 mmol).

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in 5–10 mL of anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (1.5 mmol) to the solution.

    • Causality: The base serves a dual purpose. It neutralizes any amine hydrochloride salts to ensure the nucleophile is fully active, and it acts as an acid scavenger for the mildly acidic 4-nitrophenol byproduct..

  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add 4-Nitrophenyl-N-(2-chloroethyl)carbamate (1.1 mmol) portion-wise.

    • Causality: Cooling minimizes exothermic degradation and prevents potential O-N migration of the activated intermediate.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction via TLC or by 4[4].

  • Quenching & Workup: Once complete, dilute the reaction mixture with additional DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M aqueous Na2CO3 (3 × 15 mL).

    • Causality: This is the most critical purification step. The base5[5], rendering it highly water-soluble. The aqueous layer will turn intensely yellow, effectively partitioning the impurity away from the organic product. Follow with Water (1 × 15 mL) and Brine (1 × 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-chloroethylurea via flash column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.

Quantitative Data & Optimization

Reaction conditions must be tailored to the steric and electronic nature of the amine. Table 1 summarizes optimized parameters based on substrate classes.

Table 1: Optimization of Reaction Conditions for Carbamate Coupling

SolventBaseTemp (°C)Reaction Time (h)Typical Yield (%)Remarks / Causality
DCM DIPEA0 to RT2 - 485 - 95Preferred for aliphatic/aromatic amines. Allows for seamless aqueous workup.
THF TEA0 to RT4 - 680 - 90Ideal for substrates with moderate solubility. Requires solvent swap before workup.
DMF DIPEART to 506 - 1275 - 85Necessary for highly polar or poorly soluble amines. Requires extensive aqueous washing.
MeCN K2CO3Reflux12 - 2460 - 75Heterogeneous base system; utilized if the amine is sensitive to organic bases.

Trustworthiness & Analytical Characterization

To ensure the integrity of the synthesized 2-chloroethylurea, researchers must validate the product using standard analytical techniques. The absence of the 4-nitrophenyl moiety is the primary indicator of successful purification.

  • 1H NMR Spectroscopy: Confirm the presence of the 2-chloroethylurea moiety by identifying the characteristic triplet of the -CH2-Cl protons around δ 3.6–3.8 ppm and the multiplet of the -NH-CH2- protons around δ 3.4–3.5 ppm. The complete disappearance of the aromatic protons of the 4-nitrophenyl group (typically an AA'BB' system around δ 7.3 and 8.2 ppm) confirms the removal of the leaving group[1].

  • Mass Spectrometry (ESI-MS): The product should exhibit the expected[M+H]+ or [M+Na]+ ion. Crucially, verify the presence of a characteristic isotopic pattern for the chlorine atom, which will present as a ~3:1 ratio of the M : M+2 peaks.

References

  • 5 - Protection mechanism and deprotection profile.

  • 4 - Journal of Emerging Investigators. UV-Vis monitoring at 413 nm.

  • - Bachem. Base selection and side-reaction mitigation. 4.3 - The Journal of Organic Chemistry (ACS Publications). Stepwise mechanism through a zwitterionic tetrahedral intermediate. 5.2 - PubMed (NIH). Context on 2-chloroethyl isocyanate usage. 6.1 - PMC (NIH). Application of 2-chloroethylurea moieties and NMR characterization.

Sources

Method

Application Note: Step-by-Step Guide to Nucleophilic Substitution with 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Insights In modern drug development, 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS 55661-43-3) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Insights

In modern drug development, 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS 55661-43-3) serves as a premier, highly versatile bifunctional electrophile. It is predominantly utilized as a synthon for the preparation of [2], which are critical precursors to DNA-alkylating nitrosoureas (e.g., Carmustine and Lomustine analogs) and rigidified cyclic pharmacophores.

The reagent exhibits a unique dual reactivity profile:

  • Nucleophilic Acyl Substitution: The carbonyl carbon is highly activated by the electron-withdrawing 4-nitrophenoxy group. Primary and secondary amines readily attack this center, expelling 4-nitrophenol to form a stable linear urea linkage.

  • Aliphatic Nucleophilic Substitution (

    
    ):  The 2-chloroethyl moiety acts as a latent electrophile. Under strongly basic conditions, the newly formed urea nitrogen can undergo an intramolecular 5-exo-tet cyclization, displacing the chloride ion to form a 5-membered imidazolidin-2-one ring.
    

Understanding this chemoselectivity is critical. By strictly controlling the reaction environment, chemists can selectively drive the reaction toward the linear urea or the cyclized product.

Mechanism A Primary/Secondary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Nitrophenyl-N-(2-chloroethyl)carbamate (Electrophile) B->C Carbonyl Activation D N-(2-Chloroethyl)urea + 4-Nitrophenoxide C->D Elimination of Leaving Group E Imidazolidin-2-one (Cyclized Product) D->E Intramolecular Cyclization (Base, Heat)

Mechanistic pathway of nucleophilic substitution and subsequent cyclization.

Experimental Design & Causality (E-E-A-T)

To ensure a high-yielding and reproducible protocol, experimental conditions must be strictly controlled. The following choices explain the causality behind the standard methodology:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is strictly required. Protic solvents will compete as nucleophiles and prematurely degrade the highly active 1 [1].

  • Base Selection & Causality: N,N-Diisopropylethylamine (DIPEA) is the optimal base. It serves three distinct purposes:

    • It neutralizes any amine hydrochlorides, ensuring the nucleophile is in its active, free-base form.

    • It acts as a non-nucleophilic proton sink to drive the reaction forward without participating in side reactions.

    • It deprotonates the expelled 4-nitrophenol (pKa ~7.15) into 4-nitrophenoxide. This generates an intense yellow color (

      
       nm), providing a self-validating visual indicator  of reaction initiation and progress.
      
  • Temperature Control: The addition must be performed at 0 °C to suppress premature intramolecular cyclization of the 2-chloroethyl group, which is a common failure point in poorly controlled setups.

Step-by-Step Protocol: Synthesis of N-(2-Chloroethyl)ureas

Note: Perform all steps in a well-ventilated fume hood. 4-Nitrophenyl compounds can act as skin sensitizers.

Materials
  • 4-Nitrophenyl-N-(2-chloroethyl)carbamate (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • DIPEA (1.5 - 2.0 equiv)

  • Anhydrous DCM (0.1 M relative to the amine)

Workflow
  • Preparation (0 °C): In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Purge the flask with an inert gas (Nitrogen/Argon) and cool to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 4-Nitrophenyl-N-(2-chloroethyl)carbamate (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Self-Validation Checkpoint: The solution will immediately turn bright yellow, confirming the successful nucleophilic attack and the release of the 4-nitrophenoxide leaving group.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (typically Hexanes/Ethyl Acetate) until the carbamate starting material is fully consumed.

  • Quenching & Workup: Transfer the mixture to a separatory funnel.

    • Wash with 1M NaOH (3 × 20 mL). Causality: The basic wash partitions the yellow 4-nitrophenoxide into the aqueous layer. The organic layer should become colorless or pale, validating the successful removal of the primary byproduct.

    • Wash with 1M HCl (1 × 20 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaCl (brine) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. The resulting linear urea is typically pure enough for downstream applications but can be purified via flash column chromatography if necessary.
    

Workflow S1 Step 1: Preparation Amine + DIPEA in DCM (0 °C) S2 Step 2: Reagent Addition Add Carbamate Dropwise S1->S2 S3 Step 3: Propagation Stir at RT (2-4 h) Monitor Yellow Color S2->S3 S4 Step 4: Quenching & Workup Wash with 1M NaOH & 1M HCl S3->S4 S5 Step 5: Isolation Dry, Concentrate & Purify S4->S5

Step-by-step experimental workflow for synthesizing N-(2-chloroethyl)ureas.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the product (Linear Urea vs. Cyclized Imidazolidin-2-one).

SolventBase (Equiv)Temp (°C)Time (h)Yield: Linear Urea (%)Yield: Cyclized Byproduct (%)
DCM DIPEA (1.5) 0 to RT 2 >92 <1
THFTEA (1.5)0 to RT4854
DMF

(3.0)
601<588 (Imidazolidin-2-one)

Table 1: Optimization of nucleophilic substitution conditions. Stronger bases and heat drive the reaction toward the cyclized product.

Advanced Application: Intramolecular Cyclization

If the target pharmacophore is an imidazolidin-2-one, the linear urea can be intentionally cyclized.

Protocol: Dissolve the isolated N-(2-chloroethyl)urea in anhydrous DMF. Add anhydrous


 (3.0 equiv) and heat to 60 °C for 1–2 hours.
Causality: The carbonate base deprotonates the urea nitrogen, exponentially increasing its nucleophilicity. The nitrogen then attacks the adjacent 2-chloroethyl carbon via a 5-exo-tet ring closure, displacing the chloride leaving group to form the cyclic 2 [3].
Troubleshooting & Field-Proven Insights
  • Issue: Persistent yellow color in the organic layer after workup.

    • Cause: Incomplete removal of 4-nitrophenol.

    • Solution: Increase the concentration of the NaOH wash to 2M. Ensure the aqueous layer is highly basic (pH > 10) to keep the phenol fully deprotonated and water-soluble.

  • Issue: High percentage of imidazolidin-2-one byproduct when attempting to isolate the linear urea.

    • Cause: Localized heating during addition or overly basic conditions.

    • Solution: Ensure strict temperature control (0 °C) during the addition phase and avoid using stronger inorganic bases like

      
       unless cyclization is the intended goal.
      

References

  • ChemicalBook. "4-nitrophenyl-N-(2-chloroethyl)carbamate | 55661-43-3".
  • Sigma-Aldrich. "N-(2-chloroethyl)urea".
  • Google Patents. "US20130066067A1 - Synthetic Process for the Manufacture of Ecteinascidin Compounds".

Sources

Application

Procedure for introducing chloroethyl side chains using activated carbamates

Application Note: Regioselective Introduction of Chloroethyl Side Chains via Activated Carbamates Executive Summary & Mechanistic Rationale The introduction of 2-chloroethyl side chains into target molecules is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Introduction of Chloroethyl Side Chains via Activated Carbamates

Executive Summary & Mechanistic Rationale

The introduction of 2-chloroethyl side chains into target molecules is a cornerstone workflow in the development of DNA-alkylating antineoplastic agents, specifically chloroethyl ureas (CEUs) and chloroethyl nitrosoureas (CENUs) [1]. These pharmacophores exert their cytotoxicity by generating highly reactive chloroethyldiazonium ions that alkylate DNA at the


 or 

positions of guanine, ultimately forming lethal interstrand DNA cross-links [2].

Historically, synthesizing these compounds relied on the use of 2-chloroethyl isocyanate. However, isocyanates are highly toxic, volatile, and extremely moisture-sensitive, often leading to the formation of symmetrical urea byproducts. Furthermore, attempting to nitrosate a standard 1-(2-chloroethyl)-3-alkylurea often yields a mixture of structural isomers because the nitroso group can attack either nitrogen atom.

The Solution: Utilizing activated carbamates (e.g., p-nitrophenyl N-(2-chloroethyl)carbamate) circumvents these issues. Activated carbamates are bench-stable, crystalline solids that react cleanly with primary and secondary amines under mild basic conditions. Crucially, by nitrosating the activated carbamate prior to aminolysis, the nitroso group is strictly locked onto the nitrogen bearing the chloroethyl group, guaranteeing 100% regioselectivity in the final CENU product [1].

DNA_Alkylation A Chloroethyl Nitrosourea (CENU) B Base-Catalyzed Decomposition A->B C Chloroethyldiazonium Ion (Electrophile) B->C Yields reactive intermediate D Isocyanate (Carbamoylating Agent) B->D Reacts with proteins E DNA Alkylation (Guanine O6/N7) C->E Attacks nucleophilic sites F Interstrand DNA Cross-link E->F Second alkylation step

Mechanism of DNA cross-linking by chloroethyl nitrosoureas.

Reagent Selection & Causality

Table 1: Comparison of Activated Carbamate Leaving Groups

Leaving GroupPrecursor ChloroformateLeaving Group

Reactivity ProfileVisual/Analytical Indicator
p-Nitrophenyl p-Nitrophenyl chloroformate~7.15Moderate-High. Excellent balance of bench stability and aminolysis rate.Byproduct (p-nitrophenol) is bright yellow; easily monitored by TLC.
2,4,5-Trichlorophenyl 2,4,5-Trichlorophenyl chloroformate~6.72High. Ideal for sterically hindered or weakly nucleophilic amines.Requires UV visualization; byproduct is colorless.
Succinimidyl N,N'-Disuccinimidyl carbonate~4.60Very High. Best for aqueous bioconjugation (e.g., peptides).Water-soluble byproduct; easily removed by aqueous wash.

Causality Note:p-Nitrophenyl is the industry standard for small-molecule synthesis because its


 (7.15) allows the byproduct to be easily deprotonated and partitioned into the aqueous layer during a mild basic workup (e.g., 5% 

, pH ~10), creating a self-purifying system.

Experimental Protocols

Protocol A: Synthesis of the Activated Carbamate

Objective: Prepare p-nitrophenyl N-(2-chloroethyl)carbamate.

  • Initialization: Suspend 2-chloroethylamine hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Cooling: Chill the suspension to 0 °C using an ice bath. Causality: Maintaining 0 °C is critical to prevent the intramolecular cyclization of the 2-chloroethylamine free base into a volatile aziridine intermediate.

  • Electrophile Addition: Add p-nitrophenyl chloroformate (1.05 eq, 10.5 mmol) in one portion.

  • Base Addition: Dissolve triethylamine (TEA, 2.1 eq, 21 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes. The solution will turn pale yellow.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Workup: Wash the organic layer successively with 1M HCl (2 × 20 mL) to remove unreacted amine and TEA, followed by brine (20 mL). Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield a white/pale-yellow crystalline solid.
    
Protocol B: Regioselective Nitrosation (Optional, for CENUs)

Objective: Convert the activated carbamate to an activated N-nitrosocarbamate.

  • Dissolution: Dissolve p-nitrophenyl N-(2-chloroethyl)carbamate (5 mmol) in anhydrous formic acid (15 mL).

  • Nitrosation: Cool the solution to 0–5 °C. Gradually add sodium nitrite (

    
    , 3.0 eq, 15 mmol) in small portions over 1 hour. Causality: Formic acid acts as both the solvent and the proton source to generate the active nitrosating agent (nitrosonium ion, 
    
    
    
    ) from
    
    
    [1].
  • Precipitation: Stir for an additional 1 hour at 0 °C, then pour the mixture into 100 mL of crushed ice/water.

  • Isolation: Filter the resulting yellow precipitate, wash thoroughly with cold water to remove residual acid, and dry under high vacuum in the dark (nitrosoureas are photosensitive).

Protocol C: Aminolysis (Introduction of the Side Chain)

Objective: Conjugate the activated (nitroso)carbamate to a target amine.

  • Coupling: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous DMF or DCM. Add the activated carbamate or nitrosocarbamate (1.1 eq) and

    
    -diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Monitoring: Stir at room temperature. The reaction progress acts as a self-validating system: as aminolysis occurs, p-nitrophenol is released, turning the solution intensely yellow. Monitor via TLC (disappearance of the amine spot).

  • Purification: Dilute with ethyl acetate and wash the organic layer with 5% aqueous

    
     (3 × 20 mL). Causality: The carbonate base deprotonates the p-nitrophenol byproduct, pulling the yellow phenolate entirely into the aqueous phase. Wash with brine, dry, and concentrate to isolate the pure chloroethyl (nitroso)urea.
    

Synthetic_Workflow Step1 2-Chloroethylamine HCl + p-Nitrophenyl Chloroformate Intermediate1 Activated Carbamate (p-Nitrophenyl N-(2-chloroethyl)carbamate) Step1->Intermediate1 TEA, DCM, 0°C Step2 Nitrosation (Optional) NaNO2 / Formic Acid Intermediate1->Step2 Product1 Chloroethyl Urea (CEU) Intermediate1->Product1 + TargetAmine1, DIPEA Intermediate2 Activated Nitrosocarbamate Step2->Intermediate2 Product2 Chloroethyl Nitrosourea (CENU) Intermediate2->Product2 + TargetAmine2, DIPEA TargetAmine1 Target Amine (R-NH2) TargetAmine2 Target Amine (R-NH2)

Synthetic Workflow for Regioselective Chloroethyl Side Chain Introduction.

Quantitative Data Summary

Table 2: Typical Reaction Conditions and Yields for Aminolysis

Target Amine TypeSolventBaseTempTimeExpected Yield
Primary AliphaticDCMDIPEA (1.2 eq)20 °C2–4 h85–95%
Secondary AliphaticDCMDIPEA (1.5 eq)20 °C6–8 h75–85%
Primary Aromatic (Anilines)DMFPyridine (2.0 eq)40 °C12–18 h60–75%
Amino Acids / PeptidesDMF/H2O

(2.0 eq)
20 °C4–6 h70–80%

Note: Aromatic amines exhibit lower nucleophilicity, necessitating polar aprotic solvents (DMF), mild heating, and longer reaction times.

References

  • Martinez, J., Oiry, J., Imbach, J. L., & Winternitz, F. (1982). Activated N-nitrosocarbamates for regioselective synthesis of N-nitrosoureas. Journal of Medicinal Chemistry, 25(2), 178-182.[Link]

  • Baumann, R. P., Seow, H. A., Shyam, K., Penketh, P. G., & Sartorelli, A. C. (2005). The antineoplastic efficacy of the prodrug Cloretazine is produced by the synergistic interaction of carbamoylating and alkylating products of its activation. Oncology Research, 15(6), 313-325.[Link]

Method

Application Note: Microwave-Assisted Synthesis of Ureas and Imidazolidin-2-ones using 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Executive Summary & Mechanistic Rationale 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS: 55661-43-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. It f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS: 55661-43-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. It features two distinct reactive centers: an activated carbamate (bearing a 4-nitrophenoxy leaving group) and a terminal alkyl chloride. This dual reactivity makes it an ideal precursor for the rapid synthesis of 1-alkyl-3-(2-chloroethyl)ureas and their cyclized derivatives, 1-alkylimidazolidin-2-ones, which are privileged scaffolds in various bioactive molecules and anti-cancer agents[2].

Causality of the 4-Nitrophenyl Leaving Group: In standard alkyl carbamates, the alkoxy group is a poor leaving group, making nucleophilic acyl substitution sluggish. The incorporation of the strongly electron-withdrawing 4-nitro group significantly lowers the pKa of the conjugate acid (4-nitrophenol, pKa ~7.15). This electronic activation dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid aminolysis by primary and secondary amines to form ureas[3].

Causality of Microwave Irradiation (MAOS): Conventional synthesis of tetrasubstituted or sterically hindered ureas using active carbamates often requires prolonged reflux conditions (12–24 hours)[3]. Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers through direct dielectric heating. The polar transition states (such as the tetrahedral intermediate formed during aminolysis) couple efficiently with microwave irradiation, leading to superheating effects that accelerate both the intermolecular urea formation and the subsequent intramolecular cyclization[4].

Experimental Workflow & Pathway

G Reagent 4-Nitrophenyl-N-(2-chloroethyl)carbamate (Activated Electrophile) Tetrahedral Tetrahedral Intermediate (Short-lived) Reagent->Tetrahedral Nucleophilic Attack Amine Primary Amine (R-NH2) (Nucleophile) Amine->Tetrahedral Urea 1-Alkyl-3-(2-chloroethyl)urea (Stable Intermediate) Tetrahedral->Urea Elimination (MW: 50°C, 10 min) LeavingGroup 4-Nitrophenol (Leaving Group) Tetrahedral->LeavingGroup Imidazolidinone 1-Alkylimidazolidin-2-one (Cyclized Product) Urea->Imidazolidinone Intramolecular Cyclization (Base, MW: 100°C, 15 min) Chloride Chloride Ion (Leaving Group) Urea->Chloride

Reaction pathway for the microwave-assisted synthesis of imidazolidin-2-ones.

Experimental Protocols

General Setup: Reactions should be performed in a dedicated single-mode microwave synthesizer equipped with precise temperature (IR sensor) and pressure monitoring.

Protocol A: Microwave-Assisted Synthesis of 1-Alkyl-3-(2-chloroethyl)ureas

Objective: Selective aminolysis without inducing cyclization.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-nitrophenyl-N-(2-chloroethyl)carbamate (1.0 mmol, 273.6 mg) in 3.0 mL of anhydrous acetonitrile (CH₃CN).

  • Amine Addition: Add the primary amine (1.05 mmol) dropwise. For amine hydrochlorides, add N,N-diisopropylethylamine (DIPEA, 1.1 mmol) to liberate the free base.

  • Microwave Irradiation: Seal the vial with a Teflon septum cap. Irradiate at 50 °C for 10 minutes (maximum power 50 W, cooling active).

  • Workup (Self-Validating Step): Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash with 1M aqueous NaOH (3 × 10 mL). The complete removal of the 4-nitrophenol byproduct is visually confirmed when the aqueous layer ceases to turn intense yellow.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2-chloroethylurea.

Protocol B: One-Pot Microwave Synthesis of 1-Alkylimidazolidin-2-ones

Objective: Tandem aminolysis and intramolecular cyclization.

  • Preparation: In a 10 mL microwave vial, combine 4-nitrophenyl-N-(2-chloroethyl)carbamate (1.0 mmol), primary amine (1.0 mmol), and anhydrous K₂CO₃ (2.5 mmol) in 4.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial. Irradiate at 100 °C for 15–20 minutes. The elevated temperature and base drive the intramolecular nucleophilic attack of the urea nitrogen onto the 2-chloroethyl carbon, displacing the chloride ion[5].

  • Workup: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove 4-nitrophenol), water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexane/EtOAc) to isolate the pure imidazolidin-2-one.

Quantitative Data: Conventional vs. Microwave Synthesis

Reaction StepMethodTemp (°C)TimeYield (%)Purity (LC-MS)
Urea Formation Conventional25 (RT)12 h75 - 82> 90%
Urea Formation Microwave5010 min88 - 95> 98%
Cyclization (Imidazolidinone) Conventional8018 h60 - 70~ 85%
Cyclization (Imidazolidinone) Microwave10015 min85 - 92> 95%

Note: Data represents average metrics for unhindered primary aliphatic amines. Microwave conditions drastically reduce reaction times while suppressing thermal degradation pathways.

Safety & Handling

  • Toxicity: 4-Nitrophenyl-N-(2-chloroethyl)carbamate and its byproduct, 4-nitrophenol, are toxic and potential skin sensitizers. Handle exclusively inside a certified fume hood.

  • Alkylating Potential: The 2-chloroethyl moiety is an alkylating agent. Use appropriate PPE, including nitrile gloves and safety goggles.

  • Microwave Safety: Never exceed the pressure limits of the microwave vials. Ensure vials are free of micro-cracks before pressurization.

References

  • ChemicalBook. 4-nitrophenyl-N-(2-chloroethyl)carbamate | 55661-43-3.1

  • Google Patents. EP1415987B1 - Nitrogenous aromatic ring compounds as anti cancer agents.2

  • Synlett. Bridgeman, E., & Tomkinson, N. C. O. (2006). A simple method for the preparation of di-, tri-, and tetrasubstituted non-symmetrical ureas. 3

  • ACS Combinatorial Science. Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. 4

  • The Journal of Organic Chemistry. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Nitrophenol Removal in Chemical Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the persistent chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the persistent challenge of 4-nitrophenol (4-NP) contamination.

Often generated as a stoichiometric byproduct during peptide synthesis, esterifications, or carbamate formations (e.g., when using 4-nitrophenyl chloroformate), 4-NP is notorious for streaking on chromatography columns and co-eluting with target active pharmaceutical ingredients (APIs). This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities behind 4-NP behavior to help you implement self-validating, fail-safe removal protocols.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 4-nitrophenol persist in my organic phase despite multiple standard water washes?

The Causality: The persistence of 4-NP in organic solvents is a direct function of its acid dissociation constant. 4-Nitrophenol has a pKa of ~7.15 . If you perform an aqueous workup at a neutral pH (pH 7), nearly 40% of the 4-NP remains in its protonated, highly lipophilic state. This protonated form has a high partition coefficient for organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), making standard water washes mathematically inefficient. The Solution: You must thermodynamically drive the equilibrium toward the phenolate anion by increasing the pH of the aqueous wash to >9. At this pH, >99% of the 4-NP is deprotonated, drastically shifting its solubility into the aqueous phase.

Q2: My target molecule is base-sensitive (e.g., a delicate ester). How can I remove 4-NP without hydrolyzing my product?

The Causality: Strong bases like NaOH will successfully deprotonate 4-NP but will simultaneously induce nucleophilic attack on base-sensitive functional groups via hydroxide ions. The Solution: Transition from liquid-liquid extraction (LLE) to Solid-Phase Adsorption. Utilizing mechano-synthesized porous organic polymers (MPOPs) or weakly basic anion exchange resins (like Amberlyst A21) allows for the selective trapping of 4-NP. The basic sites on the resin interact with the slightly acidic proton of 4-NP, while the polymer's aromatic backbone stabilizes the molecule via strong


 stacking interactions .
Q3: I attempted a base wash, but it formed a thick, unmanageable emulsion. What is the mechanistic cause, and how do I fix it?

The Causality: The 4-nitrophenolate anion possesses an amphiphilic character—a highly polar, charged phenolate head and a hydrophobic aromatic tail. At high concentrations, these molecules act as weak surfactants at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing emulsions. The Solution: You can disrupt the emulsion by increasing the ionic strength of the aqueous phase (adding brine), which forces the surfactant out of the interface via the "salting-out" effect. If the emulsion is unbreakable, switch to a Chemical Redox strategy. By reducing the nitro group to an amine, you eliminate the surfactant properties and convert the byproduct into 4-aminophenol, which can be easily extracted using mild acid .

Quantitative Data Summary: Method Comparison

MethodologyMechanistic BasisOptimal Use Case4-NP Removal EfficiencyLimitations
pH-Controlled LLE Deprotonation to phenolate anion (pH > 9)Base-stable APIs and intermediates>99% in 2-3 washesInduces hydrolysis in base-sensitive esters/amides
Solid-Phase Adsorption

stacking & acid-base chemisorption
Base-sensitive compounds, trace removal~155.5 mg/g capacityRequires column setup; subject to resin saturation
Chemical Redox Nitro-to-amine reductionEmulsion-prone or highly stubborn mixtures>95% conversionReagent cross-reactivity with reducible moieties

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Optimized pH-Controlled Liquid-Liquid Extraction

Use this standard protocol for base-stable target molecules.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or DCM) at a concentration of ~0.1 M.

  • Base Wash: Add an equal volume of 5% aqueous

    
     (pH ~10). Vigorously shake and allow the layers to separate.
    
  • Self-Validation Checkpoint 1: Observe the aqueous layer. The formation of the 4-nitrophenolate anion will turn the aqueous phase an intense, vibrant yellow. This visual cue confirms the thermodynamic transfer is occurring.

  • Iterative Washing: Separate the organic layer and repeat the

    
     wash.
    
  • Self-Validation Checkpoint 2: Continue washing until the newly separated aqueous layer remains completely colorless. A colorless wash mathematically guarantees the depletion of 4-NP from the organic phase.

  • Finishing: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break micro-emulsions, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol 2: Solid-Phase Adsorption (Resin/MPOP)

Use this protocol for base-sensitive APIs where aqueous base washing is prohibited.

  • Resin Preparation: Swell 5 equivalents (by weight relative to estimated 4-NP) of a weakly basic resin (e.g., Amberlyst A21) or MPOP-3 in the chosen organic solvent (e.g., DCM) for 30 minutes.

  • Column Loading: Pack the swollen resin into a glass frit column. Load the crude reaction mixture onto the resin bed.

  • Elution: Elute the column slowly with the organic solvent. The 4-NP will be retained on the column via

    
     stacking and hydrogen bonding, while the neutral target product passes through.
    
  • Self-Validation Checkpoint: Spot the eluent on a Silica Gel TLC plate and visualize under a UV lamp (254 nm). The complete absence of the characteristic low-

    
     yellow spot of 4-NP confirms successful trace removal.
    
Protocol 3: Chemical Redox (Reduction to 4-Aminophenol)

Use this protocol when dealing with extreme emulsions or massive stoichiometric excesses of 4-NP.

  • Reaction Setup: Dissolve the crude mixture in a miscible solvent system (e.g., Ethanol/Water 4:1).

  • Reduction: Add 5 equivalents of zero-valent iron powder (

    
    ) and a catalytic amount of 
    
    
    
    . Heat to 60°C for 2 hours.
  • Self-Validation Checkpoint 1: Monitor the reaction visually. The distinct yellow color of the mixture will fade to a pale brown/colorless state as the nitro group is reduced to an amine, confirming the destruction of 4-NP.

  • Acidic Extraction: Filter the mixture through a pad of Celite to remove iron sludge. Concentrate to remove ethanol, redissolve in EtOAc, and wash with 1M HCl.

  • Self-Validation Checkpoint 2: The newly formed 4-aminophenol (conjugate acid pKa ~5.5) will protonate and partition entirely into the aqueous acidic layer, leaving your neutral target product purified in the organic phase.

Workflow Visualization

G Start Crude Reaction Mixture (Contains 4-Nitrophenol) Q1 Is the target product base-sensitive? Start->Q1 LLE Liquid-Liquid Extraction (Wash with 5% Na2CO3, pH > 9) Q1->LLE No Adsorption Solid-Phase Adsorption (Basic Resin / MPOPs) Q1->Adsorption Yes (Trace) Redox Chemical Reduction (Convert to 4-Aminophenol) Q1->Redox Yes (Bulk) Emulsion Emulsion Formed? LLE->Emulsion Success Pure Organic Phase (4-NP Removed) Adsorption->Success AcidWash Mild Acid Wash (1M HCl) Redox->AcidWash Brine Add Brine / Filter through Celite Emulsion->Brine Yes Emulsion->Success No Brine->Success AcidWash->Success

Decision tree for selecting the optimal 4-nitrophenol removal strategy based on product stability.

References

  • Zeng, H., et al. "Adsorptive removal of p-nitrophenol from water with mechano-synthesized porous organic polymers." New Journal of Chemistry, RSC Publishing, 2018. URL:[Link]

  • Xiong, Z., et al. "Removal of nitrophenols and their derivatives by chemical redox: A review." Chemical Engineering Journal, 2019. URL:[Link]

Optimization

Technical Support Center: Optimizing Yield in 4-Nitrophenyl-N-(2-chloroethyl)carbamate Couplings

Welcome to the Application Science Support Center. 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a highly versatile, bench-stable activated building block used as a safer alternative to the highly toxic and volatile 2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a highly versatile, bench-stable activated building block used as a safer alternative to the highly toxic and volatile 2-chloroethyl isocyanate[1]. It is widely utilized in the synthesis of 2-chloroethyl ureas, nitrosoureas, and tubulin inhibitors[2].

However, researchers frequently encounter yield-limiting side reactions. These issues primarily stem from the bifunctional nature of the 2-chloroethyl scaffold and the high reactivity of the 4-nitrophenyl leaving group. This guide provides mechanistic troubleshooting, quantitative data, and field-validated protocols to help you achieve >85% isolated yields.

Section 1: Quantitative Impact of Reaction Variables

To optimize your coupling reactions, it is critical to understand how specific conditions alter the mechanistic pathway. Table 1 summarizes the quantitative impact of common reaction variables.

Table 1: Common Yield-Limiting Factors and Quantitative Impact

Reaction VariableSub-optimal ConditionMechanistic ConsequenceTypical YieldOptimized ConditionExpected Yield
Base Selection Strong Base (e.g., DBU, NaH)Promotes intramolecular SN2 cyclization20–40%Mild Base (DIPEA, Et3N)80–95%
Solvent Moisture >500 ppm H2OHydrolysis of carbamate to CO2 and amine<50%Anhydrous (e.g., dry DMF/DCM)85–95%
Temperature >60 °CAccelerates chloride displacement30–50%0 °C to Room Temp (20–25 °C)80–90%
Section 2: Troubleshooting FAQs

Q1: My reaction turns bright yellow immediately upon adding the base, but LC-MS shows very little of the desired 2-chloroethyl urea. What is happening? Mechanistic Cause: The bright yellow color is the 4-nitrophenolate anion, which absorbs strongly at 413 nm[3]. While this indicates that the 4-nitrophenyl leaving group has been displaced, it does not guarantee that your amine was the nucleophile. If your solvent or reagents are not strictly anhydrous, water acts as a competing nucleophile. Water attacks the highly electrophilic carbamate carbonyl, leading to hydrolysis. This yields an unstable carbamic acid that rapidly decarboxylates into 2-chloroethylamine and CO2, while releasing the yellow 4-nitrophenol[4]. Actionable Solution: Ensure all solvents (especially hygroscopic ones like DMF or THF) are stored over activated molecular sieves. Dry your amine starting material, and always run the reaction under an inert argon or nitrogen atmosphere.

Q2: I am isolating a significant amount of a cyclic by-product with a mass [M-36] lower than my expected product. How do I prevent this? Mechanistic Cause: You are observing the formation of an imidazolidin-2-one (or 2-oxazolidinone) derivative[2]. The desired 2-chloroethyl urea contains a nucleophilic urea nitrogen and an electrophilic beta-carbon with a chloride leaving group. In the presence of strong bases or elevated temperatures, the urea nitrogen undergoes an intramolecular SN2 attack on the chloroethyl group. This displaces HCl (mass loss of ~36 Da) to form a stable 5-membered ring[2]. Actionable Solution: Switch to a milder, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) and strictly maintain the reaction temperature between 0 °C and 25 °C. If cyclization persists, reduce the base equivalents to exactly 1.0–1.1 eq.

Q3: My amine is sterically hindered and the coupling is stalling at 30% conversion. Can I heat the reaction? Mechanistic Cause: Heating is strongly discouraged due to the severe cyclization risk mentioned above. Thermal energy will disproportionately accelerate the intramolecular side reaction over the desired intermolecular coupling. Actionable Solution: Instead of thermal activation, utilize a catalyst. Zirconium(IV) catalysts, such as Zr(Ot-Bu)4, can effectively catalyze carbamate-urea exchange processes and accelerate acyl substitution without requiring temperatures that trigger cyclization[5]. Alternatively, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to hyper-activate the carbamate.

Q4: The coupling is successful, but I am losing yield during purification because 4-nitrophenol co-elutes with my product. How can I remove it efficiently? Mechanistic Cause: 4-Nitrophenol is highly polar and often streaks on silica gel, complicating normal-phase chromatography. However, its acidity (pKa ~7.15) makes it easily ionizable[3]. Actionable Solution: During the aqueous workup, wash the organic layer with a mild alkaline solution (e.g., 5% aqueous Na2CO3). This quantitatively deprotonates 4-nitrophenol, partitioning it into the aqueous layer as the water-soluble sodium 4-nitrophenolate. You can visually validate this step: continue washing until the discarded aqueous layer is no longer bright yellow.

Section 3: Mechanistic Pathway Visualization

G A 4-Nitrophenyl N-(2-chloroethyl)carbamate (Electrophilic Reagent) C Desired Product (1-(2-Chloroethyl)-3-R-urea) A->C Mild Base (DIPEA) Dry Solvent D 4-Nitrophenol (Yellow By-product) A->D F Hydrolysis Products (CO2 + 2-Chloroethylamine) A->F Hydrolysis B Amine Nucleophile (R-NH2) B->C H Cyclic By-product (Imidazolidin-2-one) C->H Intramolecular Cyclization E Moisture (H2O) E->F G Strong Base / Heat G->H

Reaction pathways of 4-Nitrophenyl-N-(2-chloroethyl)carbamate: coupling vs. side reactions.

Section 4: Standard Operating Procedure (SOP) for High-Yield Coupling

This self-validating protocol utilizes visual cues to ensure process control and maximum isolated yield.

Step 1: Preparation Flame-dry a round-bottom flask, equip it with a magnetic stir bar and a rubber septum, and purge with Argon for 5 minutes.

Step 2: Reagent Dissolution Dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF to achieve a 0.1 M concentration.

Step 3: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) via syringe. Cool the mixture to 0 °C using an ice-water bath to suppress premature cyclization.

Step 4: Carbamate Addition Add 4-Nitrophenyl N-(2-chloroethyl)carbamate (1.05 eq) portion-wise over 5 minutes. Validation Check: The solution will gradually turn yellow as 4-nitrophenol is released, confirming the acyl substitution is occurring.

Step 5: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC or LC-MS until the amine starting material is completely consumed.

Step 6: Quenching and Workup Dilute the reaction with additional DCM (double the reaction volume). Wash the organic layer with 5% aqueous Na2CO3 (3 x 20 mL). Validation Check: The aqueous layer will initially be bright yellow. Continue washing until the aqueous layer is completely colorless, indicating the quantitative removal of the 4-nitrophenol by-product.

Step 7: Isolation Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude material is typically >90% pure and can be used directly or purified via flash chromatography if necessary.

References
  • Kocalar, S., et al. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 2022. URL: [Link]

  • Fortin, S., et al. "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4." Journal of Medicinal Chemistry, 2011. URL: [Link]

  • Han, C., & Porco, J. A. "Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes." Organic Letters, 2007. URL: [Link]

  • Piehler, et al. "Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives." Nature Communications / PMC, 2021. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the hydrolysis workflows for 4-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the hydrolysis workflows for 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS: 55661-43-3).

This activated carbamate is a critical intermediate in the synthesis of nitrogen mustard analogs, nitrosoureas, and targeted prodrugs. However, its bifunctional nature—containing both a highly active leaving group and an electrophilic alkyl chloride—makes its hydrolysis prone to competing side reactions. This guide synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my hydrolysis reaction yielding 2-oxazolidinone instead of the desired 2-chloroethylamine? A1: This is the most common failure mode and is dictated by thermodynamic vs. kinetic control. Under basic conditions, the carbamate nitrogen is deprotonated to form a nitranion. If the reaction is subjected to elevated temperatures or prolonged exposure to non-nucleophilic bases, this nitranion (or the carbonyl oxygen) acts as an internal nucleophile. It attacks the adjacent 2-chloroethyl group in an intramolecular


 cyclization, displacing the chloride ion to form the stable 2-oxazolidinone ring[1].
Causality Fix: To favor the formation of 2-chloroethylamine, you must suppress this intramolecular cyclization by strictly controlling the temperature (keep < 25°C) and ensuring rapid hydrolysis of the intermediate isocyanate by using a highly aqueous solvent system.

Q2: How does pH strictly govern the reaction rate, and why does the reaction stall at neutral pH? A2: The hydrolysis of N-alkyl 4-nitrophenyl carbamates does not proceed via standard bimolecular nucleophilic addition (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


). Instead, it follows a dissociative E1cB (Elimination Unimolecular conjugate Base)  mechanism[2].
Causality Fix: The E1cB pathway strictly requires the initial deprotonation of the carbamate N-H bond. At pH < 7, the concentration of the conjugate base is negligible, stalling the reaction. At pH > 9, the nitranion is rapidly formed. Because 4-nitrophenoxide is an excellent leaving group (

), the nitranion spontaneously eliminates it to form a highly reactive 2-chloroethyl isocyanate intermediate, which subsequently hydrolyzes to the target amine.

Q3: How can I reliably monitor the reaction kinetics in real-time without taking aliquots for LC-MS? A3: You can leverage the optical properties of the leaving group to create a self-validating monitoring system. While 4-nitrophenol is relatively colorless, its conjugate base (the 4-nitrophenolate anion) generated during the E1cB elimination is intensely yellow. By tracking the reaction via UV-Vis spectroscopy at 413 nm , you can directly quantify the rate of deprotection[3].

Part 2: Quantitative Data & Reaction Profiling

To optimize your reaction conditions, refer to the following quantitative summary of how pH and temperature dictate the kinetic pathways and final product distribution.

pH RangeTemperatureDominant Reaction MechanismRelative Half-Life (

)
Major End Product
< 5.0 20°C - 40°CSpecific Acid Catalysis> 48 hours (Very Slow)Starting Material (Stable)
7.0 - 8.0 20°CE1cB (Rate-limiting deprotonation)4 - 6 hours (Moderate)2-Chloroethylamine
9.0 - 11.0 10°C - 20°CE1cB (Rapid elimination) < 15 minutes (Fast) 2-Chloroethylamine
> 12.0 > 40°C (Heat)Intramolecular

Cyclization
< 10 minutes (Fast)2-Oxazolidinone[1]

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology ensures the clean hydrolysis of 4-Nitrophenyl-N-(2-chloroethyl)carbamate to 2-chloroethylamine hydrochloride, utilizing built-in visual and spectroscopic validation checkpoints.

Step 1: Preparation of the Biphasic System

  • Dissolve 1.0 mmol of 4-Nitrophenyl-N-(2-chloroethyl)carbamate in 5 mL of a polar aprotic co-solvent (e.g., THF or DMSO) to ensure complete solvation.

  • Prepare 15 mL of a 0.1 M Carbonate/Bicarbonate buffer adjusted precisely to pH 10.5 .

Step 2: pH-Controlled Hydrolysis (E1cB Initiation)

  • Cool the aqueous buffer to 15°C using a water bath to suppress thermal

    
     cyclization.
    
  • Add the organic substrate solution dropwise to the rapidly stirring aqueous buffer over 5 minutes.

  • Self-Validation Checkpoint 1: Upon addition, the solution will immediately flash an intense yellow color, physically validating the generation of the 4-nitrophenolate anion and the formation of the 2-chloroethyl isocyanate intermediate.

Step 3: Real-Time Spectrophotometric Validation

  • Transfer a 10 µL aliquot into a cuvette containing 1 mL of pH 10.5 buffer.

  • Measure the absorbance at 413 nm .

  • Self-Validation Checkpoint 2: Continue stirring the main reaction until the absorbance at 413 nm reaches a stable plateau. This plateau mathematically guarantees 100% consumption of the starting material[3].

Step 4: Quenching and Product Isolation

  • Once the plateau is reached (typically 15–20 minutes), immediately quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 2.0.

  • Self-Validation Checkpoint 3: The intense yellow color will vanish (turning clear/colorless) as the 4-nitrophenolate is protonated back to 4-nitrophenol, confirming successful acidification.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL). The protonated 4-nitrophenol partitions into the organic layer, while the desired 2-chloroethylamine hydrochloride remains safely trapped in the aqueous layer.
    
  • Lyophilize the aqueous layer to yield pure 2-chloroethylamine hydrochloride.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways governed by the reaction conditions.

G SM 4-Nitrophenyl-N-(2-chloroethyl)carbamate (Stable at pH < 7) Nitranion Deprotonated Carbamate (Nitranion Intermediate) SM->Nitranion Base (pH > 9) Deprotonation Isocyanate 2-Chloroethyl Isocyanate + 4-Nitrophenoxide Nitranion->Isocyanate E1cB Elimination (Primary Pathway) Oxazolidinone 2-Oxazolidinone (Cyclization Side Product) Nitranion->Oxazolidinone Intramolecular SN2 (Favored by Heat) Amine 2-Chloroethylamine (Desired Target) Isocyanate->Amine H2O Hydrolysis - CO2

Mechanistic pathways of 4-Nitrophenyl-N-(2-chloroethyl)carbamate hydrolysis under basic conditions.

References

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Journal of Emerging Investigators[Link]

  • Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates Australian Journal of Chemistry / ConnectSci[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Nitrophenyl N-(2-chloroethyl)carbamate Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique challenges associated with isolating 4-nitrophenyl N-(2-chloroethyl)carbamate derivatives. These compounds are highly valuable as activated intermediates for synthesizing ureas, directed alkylating agents, and prodrugs. However, their inherent reactivity makes them uniquely prone to rapid degradation during purification.

This guide is structured to provide mechanistic insights (the "why"), validated protocols (the "how"), and troubleshooting FAQs to ensure your experimental success.

Core Challenges & Mechanistic Troubleshooting (FAQs)

Q1: Why does my product degrade into a 5-membered ring during column chromatography? A: You are observing a base-catalyzed intramolecular 5-exo-tet cyclization [3]. The 2-chloroethyl group is highly susceptible to nucleophilic attack by the carbamate nitrogen under mildly basic or even neutral conditions, forming a 2-oxazolidinone derivative. Standard silica gel often contains trace alkaline impurities that catalyze this cyclization. Solution: Always use slightly acidified silica gel (e.g., pre-treated with 0.1% acetic acid) or neutral alumina. Avoid leaving the compound on the column for extended periods.

Q2: How can I completely remove the 4-nitrophenol byproduct without hydrolyzing my carbamate? A: The key is exploiting the exact pKa difference between the species. 4-Nitrophenol has a pKa of 7.15 at 25°C [1]. At a pH of 8–9, it exists predominantly as the water-soluble, bright yellow 4-nitrophenolate ion [2]. Conversely, 4-nitrophenyl carbamates are relatively stable near neutral pH but undergo rapid base-catalyzed hydrolysis at pH > 12 [1]. Solution: Wash your organic layer with cold, saturated aqueous sodium bicarbonate (pH ~8.3). This is basic enough to deprotonate and extract the 4-nitrophenol into the aqueous layer, but mild enough to prevent the hydrolysis of the carbamate. Never use strong bases like NaOH for this extraction.

Q3: Why is my isolated yield so low even though the reaction went to completion? A: Beyond cyclization, these activated carbamates are highly moisture-sensitive. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic. Any trace water, especially in the presence of the base used during synthesis (e.g., triethylamine), will cause hydrolysis, releasing 4-nitrophenol, 2-chloroethylamine, and CO2 [1]. Solution: Ensure all extraction solvents are strictly anhydrous post-wash, dry over Na2SO4 (avoid basic K2CO3), and evaporate under reduced pressure at low temperatures (<30°C).

Quantitative Data: Purification Strategy Comparison

To help you select the optimal purification route, below is a comparative analysis of standard methodologies based on empirical stability profiles.

Purification StrategyTarget Impurity RemovedCarbamate StabilityTypical Yield RecoveryKey Caveat
Liquid-Liquid Extraction (NaHCO3) 4-NitrophenolHigh (at pH 8-9)85–95%Must be kept cold (<5°C) to prevent slow hydrolysis.
Standard Silica Chromatography Non-polar byproductsLow (prone to cyclization)30–50%Basic sites on silica trigger 2-oxazolidinone formation.
Acidified Silica Chromatography General impuritiesHigh75–85%Requires pre-equilibration of silica with 0.1% AcOH.
Recrystallization (EtOAc/Hexane) Trace impuritiesVery High60–75%Only effective if crude purity is already >80%.

Validated Experimental Protocols

Protocol A: Mild Liquid-Liquid Extraction (LLE) for 4-Nitrophenol Removal

This is a self-validating protocol utilizing colorimetric tracking: the aqueous layer will turn bright yellow (absorbing at 413 nm) as the 4-nitrophenolate ion is extracted [2]. When the aqueous layer runs colorless, the extraction is complete.

  • Dilution: Dilute the crude reaction mixture in an organic solvent with low water miscibility (e.g., dichloromethane or ethyl acetate) at a ratio of 10 mL per gram of crude.

  • Cooling: Chill the organic solution in an ice bath to 0–5°C to suppress thermal degradation.

  • Mild Basic Wash: Add an equal volume of ice-cold saturated aqueous NaHCO3. Shake vigorously in a separatory funnel and vent immediately to release any CO2.

  • Phase Separation: Allow the layers to separate. The aqueous layer will be intensely yellow. Drain the organic layer.

  • Repetition: Repeat the NaHCO3 wash 2–3 times until the newly separated aqueous layer remains completely colorless.

  • Acidic Quench (Critical Step): Wash the organic layer once with cold 0.1 M HCl (pH ~1) to neutralize any residual base and stabilize the carbamate[1].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo at a bath temperature not exceeding 25°C.

Protocol B: Flash Chromatography with Acidified Silica

Use this method if LLE is insufficient to remove non-polar byproducts.

  • Silica Preparation: Slurry standard flash silica gel (230-400 mesh) in the starting eluent (e.g., 90:10 Hexanes:EtOAc) containing 0.1% v/v glacial acetic acid.

  • Column Packing: Pack the column and flush with at least 3 column volumes of the acidified eluent to neutralize alkaline active sites on the silica.

  • Loading: Dissolve the crude carbamate in a minimum volume of dichloromethane and load it onto the column.

  • Elution: Elute using a gradient of Hexanes/EtOAc (containing 0.1% AcOH). Monitor fractions via TLC (UV active).

  • Post-Column Processing: Immediately pool the product-containing fractions and concentrate in vacuo at <25°C. Co-evaporate with toluene to remove trace acetic acid.

Mechanistic & Workflow Visualizations

Pathway A 4-Nitrophenyl N-(2-chloroethyl)carbamate (Reactive Intermediate) B Target Derivative (Urea/Prodrug) A->B + Amine (Desired) C 2-Oxazolidinone (Cyclization Byproduct) A->C Base / Heat (Undesired) D 4-Nitrophenol + CO2 (Hydrolysis) A->D H2O / Strong Base (Undesired)

Figure 1: Reaction and degradation pathways of 4-nitrophenyl N-(2-chloroethyl)carbamate.

Workflow N1 Crude Reaction Mixture N2 Liquid-Liquid Extraction (Cold sat. NaHCO3) N1->N2 N3 Aqueous Layer (4-Nitrophenolate) N2->N3 Removes byproduct N4 Organic Layer (Carbamate + Impurities) N2->N4 Retains product N5 Flash Chromatography (Acidified Silica) N4->N5 N6 Pure 4-Nitrophenyl N-(2-chloroethyl)carbamate N5->N6 Elutes intact

Figure 2: Optimized purification workflow to prevent cyclization and hydrolysis.

References

  • Kocalar, S., et al. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 2022. URL:[Link]

  • ResearchGate. "N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation." ResearchGate. URL: [Link]

Troubleshooting

Technical Support Center: A Researcher's Guide to 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Welcome to the technical support center for 4-Nitrophenyl-N-(2-chloroethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Nitrophenyl-N-(2-chloroethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you to minimize side reactions and optimize your experimental outcomes when utilizing this versatile reagent.

Introduction: Understanding the Reagent's Reactivity

4-Nitrophenyl-N-(2-chloroethyl)carbamate is a valuable reagent in organic synthesis, particularly for the introduction of the N-(2-chloroethyl)carbamoyl group. This moiety is a key component in the design of various therapeutic agents. However, its reactivity can also lead to undesired side reactions, impacting yield and purity. This guide will delve into the common challenges encountered and provide practical solutions.

The core of this reagent's utility and its potential for side reactions lies in its chemical structure: an activated 4-nitrophenyl leaving group and a nucleophilic nitrogen atom in proximity to an electrophilic carbon bearing a chlorine atom. This arrangement sets the stage for a competition between the desired intermolecular reaction with your substrate and undesired intramolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-Nitrophenyl-N-(2-chloroethyl)carbamate?

This reagent is primarily used for the carbamoylation of nucleophiles, such as amines and alcohols. The resulting N-(2-chloroethyl)carbamates and ureas are important intermediates in the synthesis of pharmacologically active compounds, including potential anticancer agents.[1][2][3]

Q2: What is the most common side reaction observed when using this reagent?

The most prevalent and problematic side reaction is the intramolecular cyclization of the N-(2-chloroethyl)carbamoyl group to form 2-oxazolidinone.[2] This can occur both with the starting carbamate and the product of your reaction, especially under basic conditions or upon heating.

Q3: What is the mechanism of 2-oxazolidinone formation?

The formation of 2-oxazolidinone proceeds via an intramolecular SN2 reaction. The carbamoyl nitrogen, acting as a nucleophile, attacks the carbon atom of the 2-chloroethyl group, displacing the chloride ion.[2]

reagent 4-Nitrophenyl-N-(2-chloroethyl)carbamate intermediate [Transition State] reagent->intermediate Intramolecular SN2 Attack product 2-Oxazolidinone + 4-Nitrophenoxide intermediate->product Chloride Displacement

Caption: Intramolecular cyclization to 2-oxazolidinone.

Q4: Are there other significant side reactions to be aware of?

Yes, two other side reactions to consider are:

  • Hydrolysis: The 4-nitrophenyl ester is susceptible to hydrolysis, especially in the presence of moisture or strong bases, which will lead to the formation of 4-nitrophenol and N-(2-chloroethyl)carbamic acid. The latter is unstable and can decompose further.[4][5] The appearance of a yellow color in the reaction mixture often indicates the formation of the 4-nitrophenolate ion.[6]

  • Isocyanate Formation: Under certain conditions, particularly heating, N-(2-chloroethyl)carbamates can eliminate 4-nitrophenol to form 2-chloroethyl isocyanate. This reactive intermediate can then undergo various reactions, potentially leading to a mixture of undesired products.[2]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to troubleshooting common issues encountered during reactions with 4-Nitrophenyl-N-(2-chloroethyl)carbamate.

Issue 1: Low Yield of the Desired Product and Presence of a Major Byproduct

Possible Cause: Formation of 2-oxazolidinone is the most likely culprit.

Troubleshooting Steps:

start Low Yield & Byproduct Observed temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) start->temp base Optimize Base Selection start->base time Monitor Reaction Closely (TLC/LC-MS) start->time addition Slow Reagent Addition start->addition result Improved Yield and Purity temp->result base->result time->result addition->result

Caption: Workflow for troubleshooting low product yield.

  • Temperature Control: Elevated temperatures significantly accelerate the rate of intramolecular cyclization.[2] If your reaction is performed at room temperature or higher, consider lowering it to 0 °C or even -20 °C.[7]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic, sterically hindered bases are preferred to minimize deprotonation of the carbamoyl nitrogen, which enhances its nucleophilicity and promotes cyclization.

Base TypeRecommendationRationale
Strong, Hindered Proton Sponge, DBULess likely to deprotonate the carbamate nitrogen.
Common Amine Bases Triethylamine (TEA), DIPEAUse with caution; can promote cyclization.
Inorganic Bases K₂CO₃, NaHCO₃Can be effective, but heterogeneity may be an issue.
  • Reaction Time: Prolonged reaction times, especially under basic or heated conditions, increase the likelihood of 2-oxazolidinone formation.[2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the limiting reagent is consumed.[2]

  • Order of Addition: Adding the 4-Nitrophenyl-N-(2-chloroethyl)carbamate slowly to the solution of your nucleophile can help to maintain a low concentration of the electrophile, favoring the desired intermolecular reaction over the intramolecular cyclization.[2]

Issue 2: Multiple Unexpected Products Observed

Possible Causes:

  • Formation of 2-chloroethyl isocyanate and its subsequent reaction with nucleophiles.

  • Hydrolysis of the starting material or product.

  • Over-reaction with the nucleophile (e.g., double addition).

Troubleshooting Steps:

  • Moisture Control: Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

  • Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Using a slight excess may be beneficial, but a large excess can lead to multiple additions.

  • Temperature Control: As mentioned previously, lower temperatures can help suppress the formation of the isocyanate intermediate.

Recommended Experimental Protocols

Protocol 1: General Procedure for Carbamoylation of an Amine

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a sterically hindered, non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4-Nitrophenyl-N-(2-chloroethyl)carbamate (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring over 30-60 minutes.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Allow the reaction to proceed at 0 °C until the starting amine is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Eluent Selection: A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the polarity of your starting materials and product.[6]

  • Spotting: On a TLC plate, spot a dilute solution of your starting amine, the 4-Nitrophenyl-N-(2-chloroethyl)carbamate, a co-spot of both starting materials, and an aliquot of your reaction mixture.[6]

  • Development and Visualization: Develop the TLC plate in a chamber saturated with the eluent vapor. Visualize the spots under a UV lamp (254 nm).[6] The disappearance of the starting material spots and the appearance of a new spot will indicate the progress of the reaction.

Purification Strategies

The primary impurity to remove is often 2-oxazolidinone. Due to its polarity, it can often be separated from the desired carbamate product by silica gel flash column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is typically effective.

References

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684.
  • Dow Chemical Co. (1985). Process for preparation of 2-oxazolidinones. U.S.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Zentiva, a.s. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.
  • Wipf, P., & Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • Wang, Y., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalysts.
  • Natcheva, R., Manolov, I., & Golovinsky, E. V. (1986). Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. Die Pharmazie, 41(9), 642–644.
  • Cativiela, C., et al. (2007). Synthesis of Bis-ureas from Bis(o-nitrophenyl)
  • Ghozzi, M., et al. (2013). Solvent effects of N-nitroso, N-(2-chloroethyl), N′,N′-dibenzylsulfamid and its copper(II) and cobalt(II) complexes: Fluorescence studies. Luminescence, 28(1), 86-93.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Ghozzi, M., et al. (2013). Solvent effects of N-nitroso, N-(2-chloroethyl), N',N'-dibenzylsulfamid and its copper(II) and cobalt(II) complexes: fluorescence studies. Luminescence, 28(1), 86-93.
  • ResearchGate. (n.d.). Solvent stability studies in different solvent compositions. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
  • ResearchGate. (n.d.). Efficient synthesis of 2-oxazolidinones from epoxides and carbamates catalyzed by amine-functionalized ionic liquids. [Link]

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930.
  • Murgoci, A. D., et al. (2023). Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones. International Journal of Molecular Sciences, 24(5), 4936.
  • Shampolu, S., et al. (2023). Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research, 15(2), 481-488.
  • Royal Society of Chemistry. (2023). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Intramolecular Cyclization Reactions of Enone Radicals. [Link]

  • MDPI. (2022).

Sources

Optimization

Technical Support Center: Optimizing pH for Protein Conjugation with 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Welcome to the Technical Support Center. As application scientists, we know that working with bifunctional crosslinkers requires precise environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that working with bifunctional crosslinkers requires precise environmental control. 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS 55661-43-3) is a powerful reagent, but its success depends entirely on balancing the nucleophilicity of your target protein against the chemical stability of the reagent itself.

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to optimize your bioconjugation workflows.

Reaction Mechanics & The pH Balancing Act

4-Nitrophenyl-N-(2-chloroethyl)carbamate features a highly reactive 4-nitrophenyl carbamate group that targets primary amines (such as the


-amino groups of lysine residues or the N-terminus) to form a stable urea linkage[1]. The secondary 2-chloroethyl group remains intact during this step, available for subsequent alkylation or crosslinking.

The fundamental challenge in this conjugation is causality : the reaction requires primary amines to be in their unprotonated, nucleophilic state (


), which necessitates a basic environment. However, 4-nitrophenyl carbamates are susceptible to competitive chemical hydrolysis by hydroxide ions (

) at elevated pH levels[2]. Therefore, optimizing the pH is an exercise in balancing amine reactivity against reagent degradation.
Mechanistic Pathway Diagram

G R 4-Nitrophenyl-N- (2-chloroethyl)carbamate C Conjugate: Protein-Urea-Chloroethyl R->C + Protein (pH 8.0-8.5) W Waste: Hydrolyzed Reagent R->W + OH- P Protein-NH2 (Unprotonated) P->C H OH- (Hydrolysis) High pH > 9.0 H->W L Leaving Group: 4-Nitrophenolate (400nm) C->L Releases W->L Releases

Reaction pathways of 4-Nitrophenyl-N-(2-chloroethyl)carbamate: Amine conjugation vs. OH- hydrolysis.

Frequently Asked Questions (FAQs)

Q: Why is pH 8.0–8.5 considered the "sweet spot" for this conjugation? A: Lysine


-amino groups have a pKa of approximately 10.5. At physiological pH (7.4), less than 0.1% of these amines are unprotonated, making them poor nucleophiles. Raising the pH to 8.0–8.5 increases the concentration of unprotonated amines exponentially, facilitating the nucleophilic attack on the carbamate[1]. If the pH is pushed above 9.0, the rate of hydroxide-mediated hydrolysis outpaces the conjugation rate, destroying the reagent before it can react[2].

Q: How can I monitor the reaction in real-time without drawing samples for LC-MS? A: This reaction is a self-validating system. As the carbamate reacts with the protein (or hydrolyzes), it releases 4-nitrophenol. At pH > 7.5, this leaving group exists primarily as the 4-nitrophenolate anion, which absorbs strongly at 400 nm. By tracking the


 over time, you can directly quantify reaction kinetics and confirm completion.

Q: Can I use Tris or Glycine buffers? A: Absolutely not. Both Tris and Glycine contain primary amines. They will act as competitive nucleophiles, reacting with the 4-nitrophenyl carbamate and completely inhibiting protein conjugation. You must use amine-free buffers such as Sodium Borate, Sodium Phosphate, or HEPES.

Q: What happens to the 2-chloroethyl group at high pH? A: Extended exposure to highly alkaline conditions (pH > 9.0) can cause the 2-chloroethyl group to undergo premature intramolecular cyclization (forming an aziridine intermediate) or direct hydrolysis. Keeping the pH


 8.5 preserves this functional group for your downstream applications.
Troubleshooting Guide

Issue: Low Degree of Labeling (DOL) / Poor Conjugation Efficiency

  • Cause: Buffer pH dropped upon reagent addition, or the reagent hydrolyzed before reacting.

  • Solution: Ensure your conjugation buffer has sufficient buffering capacity (at least 100 mM). Verify the final pH of the protein solution before adding the reagent. Always use freshly prepared reagent dissolved in anhydrous DMSO, as ambient moisture will cause pre-hydrolysis.

Issue: Reagent Precipitation Upon Addition

  • Cause: 4-Nitrophenyl-N-(2-chloroethyl)carbamate is highly hydrophobic.

  • Solution: Add the reagent dropwise while vigorously vortexing the protein solution. Maintain a final co-solvent concentration of 5–10% (v/v) DMSO or DMF to keep the reagent in solution without denaturing your target protein.

Issue: Immediate High Background Absorbance at 400 nm Before Protein Addition

  • Cause: The reagent stock has degraded.

  • Solution: The reagent must be stored in a desiccator at -20°C. If your stock solution immediately turns bright yellow upon dissolution in DMSO (before adding to the basic buffer), it has already hydrolyzed. Discard and use a fresh batch.

Quantitative Data: pH Optimization Matrix
Buffer pHAmine State (Lysine)Reagent Hydrolysis Half-Life (

)
Conjugation Efficiency4-Nitrophenolate Signal (400 nm)
6.5 >99.9% Protonated> 24 hoursVery LowWeak (mostly protonated)
7.5 ~0.1% Unprotonated~ 8 hoursLow-ModerateModerate
8.2 ~0.5% Unprotonated~ 2 hoursOptimal Strong
9.5 ~10% Unprotonated< 15 minutesPoor (Reagent lost)Very Strong (Rapid burst)
Step-by-Step Methodology: Optimal Conjugation & Real-Time Monitoring

This protocol ensures maximum conjugation efficiency while utilizing the 4-nitrophenolate release as a self-validating readout.

Step 1: Buffer & Protein Preparation

  • Prepare a 100 mM Sodium Borate buffer, pH 8.2. Verify the pH using a calibrated meter.

  • Dialyze or buffer-exchange your target protein into the pH 8.2 buffer. Adjust the protein concentration to 2–5 mg/mL.

Step 2: Reagent Preparation (Time-Sensitive) 3. Equilibrate the vial of 4-Nitrophenyl-N-(2-chloroethyl)carbamate to room temperature in a desiccator to prevent condensation. 4. Dissolve the reagent in anhydrous DMSO to create a 20 mM stock solution. Proceed immediately to Step 3.

Step 3: Conjugation Reaction 5. Calculate the required volume of reagent for a 10- to 20-fold molar excess over the protein. 6. While gently vortexing the protein solution, add the reagent stock dropwise. Ensure the final DMSO concentration does not exceed 10% (v/v).

Step 4: Real-Time Monitoring & Validation 7. Immediately transfer a 100 µL aliquot of the reaction mixture to a microcuvette. 8. Measure the absorbance at 400 nm every 5 minutes using a spectrophotometer (blanked against the pH 8.2 buffer with equivalent DMSO). 9. The reaction is considered complete when the


 curve plateaus (typically 60–90 minutes at room temperature).

Step 5: Purification 10. Terminate the reaction and remove excess reagent and free 4-nitrophenol by passing the mixture through a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

References[1] Kita, R., Osawa, T., & Obika, S. (2022). Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. RSC Chemical Biology. URL:https://pubmed.ncbi.nlm.nih.gov/35754884/[2] Jithavech, P., Suwattananuruk, P., Hasriadi, Muangnoi, C., Thitikornpong, W., Towiwat, P., Vajragupta, O., & Rojsitthisak, P. (2022). Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity. PLoS One. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0265689

Sources

Troubleshooting

Technical Support Center: Preventing Cyclization of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Introduction 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a valuable reagent in chemical synthesis, often utilized in the development of pharmaceutical agents and other bioactive molecules. Its utility stems from the reac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Nitrophenyl-N-(2-chloroethyl)carbamate is a valuable reagent in chemical synthesis, often utilized in the development of pharmaceutical agents and other bioactive molecules. Its utility stems from the reactive N-(2-chloroethyl)carbamate moiety. However, this inherent reactivity also presents a significant stability challenge. The compound is prone to a specific degradation pathway—intramolecular cyclization—which can compromise experimental outcomes by reducing the purity and effective concentration of the starting material. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to help researchers minimize and manage this unwanted side reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing 4-Nitrophenyl-N-(2-chloroethyl)carbamate?

The main issue is its propensity to undergo intramolecular cyclization, an internal SN2 reaction, to form an unwanted and inactive 2-oxazolidinone byproduct.[1] This degradation pathway is accelerated by moisture, elevated temperatures, and the presence of bases.[1]

Q2: How can I visually detect if my stored compound has started to degrade?

While the cyclization product itself may not cause a distinct color change, degradation is often accompanied by hydrolysis of the 4-nitrophenyl ester group, especially if moisture is present. This hydrolysis releases the 4-nitrophenolate ion, which imparts a distinct yellow color under even mildly basic conditions.[2][3] Therefore, any yellowing of the typically off-white solid is a strong indicator of degradation. Other physical changes, such as clumping or a change in texture, can also suggest moisture absorption and potential degradation.[4]

Q3: What are the immediate steps I should take to ensure the stability of a new batch of this reagent?

Upon receipt, immediately store the compound in a tightly sealed container, preferably made of amber glass to protect from light.[4] Purge the container with an inert gas like argon or nitrogen to displace air and moisture.[4] Store this container in a freezer at or below -20°C, placed inside a secondary container with a desiccant.

Q4: Can I still use my reagent if I suspect minor degradation has occurred?

It is strongly discouraged. Using a partially degraded reagent will lead to inaccurate stoichiometry in your reactions, lower yields of your desired product, and the introduction of a significant impurity that may be difficult to separate. It is always best to verify the purity of the reagent before use if degradation is suspected (see Protocol 2). If degradation is confirmed, re-purification or procurement of a new batch is recommended.

Part 2: The Degradation Pathway: Unwanted Cyclization

The instability of 4-Nitrophenyl-N-(2-chloroethyl)carbamate is rooted in its molecular structure. The carbamate's nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group. This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of a stable, five-membered ring structure, 3-(4-nitrophenyl)oxazolidin-2-one.

Several factors can catalyze or accelerate this process:

  • Temperature: Higher temperatures provide the necessary activation energy for the cyclization reaction to occur.[1]

  • Moisture: Water can act as a weak base or facilitate proton transfer, increasing the nucleophilicity of the carbamate nitrogen. It can also cause hydrolysis of the ester linkage.

  • Basicity: The presence of a base, even a weak one, can deprotonate the carbamate nitrogen, significantly increasing its nucleophilicity and dramatically accelerating the rate of cyclization.[1]

  • Solvent: Polar aprotic solvents may facilitate this type of intramolecular reaction.[1]

The chemical transformation is illustrated below.

G cluster_0 4-Nitrophenyl-N-(2-chloroethyl)carbamate (Reactant) cluster_1 3-(4-nitrophenyl)oxazolidin-2-one (Product) cluster_2 Chloride Ion Reactant Product Reactant->Product Chloride Cl⁻ Product->Chloride + Catalysts Heat, Moisture, Base Catalysts->Reactant

Sources

Optimization

Technical Support Center: Troubleshooting Workup Procedures for 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating products synthesized via activated carbamates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating products synthesized via activated carbamates. 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a highly effective bifunctional reagent, but its unreacted excess and its primary byproduct (4-nitrophenol) can severely complicate downstream purification.

This guide abandons generic workup advice in favor of a highly targeted, causality-driven approach. We will explore the chemical logic behind why standard washes fail, and provide a self-validating, two-step protocol to ensure absolute purity of your final compound.

Part 1: The Chemical Challenge (FAQs)

Q: Why can't I just use a standard strong alkaline wash (e.g., 1N NaOH) to hydrolyze the unreacted carbamate? A: The use of strong bases on this specific molecule is a critical error. While 4-nitrophenyl carbamates undergo rapid base-catalyzed hydrolysis at pH > 12[1], the 2-chloroethyl moiety in your starting material (and potentially your product) is highly sensitive. Under strong alkaline conditions, the nitrogen can undergo intramolecular alkylation, displacing the chloride to form unwanted 2-oxazolidinone or aziridine derivatives. You must avoid harsh aqueous bases to preserve the structural integrity of your compounds.

Q: If strong base is out, can I use a mild base like saturated


 to destroy the unreacted carbamate? 
A:  No. This is a common misconception. While 4-nitrophenyl carbamates are highly reactive toward strong nucleophiles, they are surprisingly stable in neutral environments and only hydrolyze very slowly in mildly basic conditions (pH 7–12)[1]. A quick separatory funnel wash with 

will not provide enough contact time to quench the unreacted electrophile. It will only remove the already liberated 4-nitrophenol.

Q: How does the 4-nitrophenol byproduct complicate the workup? A: Every equivalent of carbamate that reacts releases one equivalent of 4-nitrophenol. With a pKa of 7.15 at 25°C, 4-nitrophenol remains largely protonated and highly soluble in organic solvents under acidic or neutral conditions[1]. To force it into the aqueous waste stream, it must be deprotonated into its phenolate ion.

Part 2: Physicochemical Data & Workup Parameters

To design a rational workup, we must leverage the physicochemical properties of the species involved.

Table 1: Key Properties for 4-Nitrophenyl Carbamate Workups

ParameterValueOperational Implication
4-Nitrophenol pKa 7.15 (at 25°C)[1]Easily deprotonated by mild bases (e.g.,

, pH ~8.3) for aqueous extraction.
Released Phenolate Color Bright Yellow (

413 nm)[1]
Acts as a built-in visual and spectroscopic indicator during aqueous washing.
Stability at pH < 7 Highly Stable[1]Acidic washes will not degrade unreacted starting material.
Stability at pH 7–12 Partially Stable (Slow)[1]Mild basic washes are insufficient to rapidly quench unreacted carbamate.
Stability at pH > 12 Unstable (Rapid)[1]Strong base degrades the carbamate but risks 2-chloroethyl cyclization.

Part 3: The Dual-Phase Workup Strategy

Because mild aqueous bases cannot efficiently destroy the unreacted carbamate, and strong bases destroy the product, we must decouple the workup into two distinct phases:

  • Electrophile Scavenging: We use a polymer-supported primary amine to selectively attack and covalently capture the unreacted carbamate[2].

  • Byproduct Extraction: We use a mild basic wash to remove all liberated 4-nitrophenol[3].

WorkupWorkflow Start Crude Reaction Mixture (Product + Unreacted Carbamate + 4-Nitrophenol) Step1 Step 1: Scavenging Add PS-Trisamine Resin (2-4 hours, RT) Start->Step1 Filter Filtration Removes Polymer-Bound Urea Step1->Filter Covalent capture of carbamate Step2 Step 2: Aqueous Wash Extract with Sat. NaHCO3 (pH ~8.3) Filter->Step2 Filtrate contains product + phenol Visual Visual Validation Aqueous layer turns bright yellow (4-Nitrophenolate) Step2->Visual Pure Organic Layer Isolated Pure Product Visual->Pure Repeat until aqueous is colorless

Figure 1: Optimized dual-phase workup workflow for 4-nitrophenyl carbamate elimination.

Part 4: Experimental Protocols

Protocol A: Polymer-Assisted Scavenging (Eliminating the Carbamate)

Solid-supported reagents allow you to add a massive excess of a nucleophile to drive the quenching reaction to completion without contaminating your solution[2].

Methodology:

  • Preparation: Ensure your crude reaction mixture is dissolved in an aprotic solvent that swells polystyrene resins (e.g., Dichloromethane or THF).

  • Resin Addition: Add 2.5 to 3.0 equivalents (relative to the estimated unreacted carbamate) of Polymer-Supported Trisamine (PS-Trisamine) resin directly to the flask.

  • Agitation: Stir gently at room temperature for 2–4 hours.

    • Causality: The primary amine on the resin rapidly attacks the activated carbonyl of the unreacted carbamate. Because the amine is tethered to a solid support, the resulting urea is permanently immobilized, cleanly separating it from your product.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with your reaction solvent to ensure full recovery of your product.

  • Result: Your filtrate now contains your desired product and 4-nitrophenol, but is 100% free of the reactive starting material.

Mechanism Carbamate Unreacted 4-Nitrophenyl N-(2-chloroethyl)carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Amine PS-Trisamine Resin (Solid Support) Amine->Intermediate Urea Polymer-Bound Urea (Filtered out) Intermediate->Urea Elimination Phenol 4-Nitrophenol (Washed out) Intermediate->Phenol Leaving Group Release

Figure 2: Mechanistic pathway of electrophile scavenging via polymer-supported primary amines.

Protocol B: Mild Aqueous Extraction (Eliminating 4-Nitrophenol)

With the electrophile neutralized, we can safely utilize a mild base to extract the byproduct without risking degradation of the product[3]. This protocol is a self-validating system.

Methodology:

  • Phase Contact: Transfer the filtrate from Protocol A to a separatory funnel. Add an equal volume of saturated aqueous

    
     (pH ~8.3).
    
  • Extraction: Shake vigorously and allow the layers to separate.

    • Causality: At pH 8.3, the environment is >1 pH unit above the pKa of 4-nitrophenol (7.15). This forces >90% of the phenol into its water-soluble phenolate form[1].

  • Visual Validation: Observe the aqueous layer. It will turn a vibrant, bright yellow due to the strong absorbance of the 4-nitrophenolate ion at 413 nm[1].

  • Iteration: Drain the organic layer and repeat the

    
     wash. Continue these washes until the aqueous layer remains completely colorless. A colorless aqueous layer is your definitive, built-in proof that all 4-nitrophenol has been eliminated.
    
  • Finalization: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield your pure product.
    

References

  • 4-Nitrophenyl carbamate - 37689-86-4 | Vulcanchem | 1

  • Solid-Supported Reagents and Scavengers | Sopachem | 2

  • 4-Nitrophenyl chloroformate | 7693-46-1 | Benchchem | 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

This guide provides an in-depth analysis of the ¹H NMR characterization of 4-Nitrophenyl-N-(2-chloroethyl)carbamate, a molecule of interest in organic synthesis and drug development. In the absence of a publicly availabl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 4-Nitrophenyl-N-(2-chloroethyl)carbamate, a molecule of interest in organic synthesis and drug development. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed, predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. This predicted spectrum will then be compared with the experimental ¹H NMR data of relevant alternative carbamates, offering researchers a valuable tool for structural verification and comparative analysis.

The Significance of ¹H NMR in Carbamate Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For carbamates, ¹H NMR provides critical information regarding the electronic environment of protons, their connectivity, and the overall molecular structure. Key spectral parameters such as chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are instrumental in confirming the presence of the carbamate moiety and the nature of its substituents.

Predicted ¹H NMR Spectrum of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

The predicted ¹H NMR spectrum of 4-Nitrophenyl-N-(2-chloroethyl)carbamate is based on the analysis of its constituent functional groups and a comprehensive review of the ¹H NMR data of structurally similar compounds. The expected spectrum, in a standard deuterated solvent like CDCl₃, would exhibit distinct signals corresponding to the protons of the 4-nitrophenyl group and the N-(2-chloroethyl)carbamate moiety.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons (H-a) ~ 8.2 - 8.3Doublet2HThese protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. They will appear as a doublet due to coupling with the adjacent H-b protons.
Aromatic Protons (H-b) ~ 7.3 - 7.5Doublet2HThese protons are meta to the nitro group and are less deshielded than the H-a protons. They will also appear as a doublet due to coupling with the H-a protons.
NH Proton ~ 5.5 - 6.5Broad Singlet1HThe chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and potential hydrogen bonding. Its position can also be concentration and solvent dependent.
Methylene Protons (H-c) ~ 3.8 - 4.0Triplet2HThese protons are adjacent to the nitrogen of the carbamate and will be deshielded. They will appear as a triplet due to coupling with the adjacent H-d methylene protons.
Methylene Protons (H-d) ~ 3.6 - 3.8Triplet2HThese protons are adjacent to the chlorine atom, which is also an electronegative atom, leading to a downfield shift. They will appear as a triplet due to coupling with the H-c methylene protons.

Comparative Analysis with Alternative Carbamates

To provide a comprehensive understanding of the ¹H NMR characteristics of 4-Nitrophenyl-N-(2-chloroethyl)carbamate, a comparison with the experimental data of structurally related carbamates is essential.

Alternative 1: 4-Nitrophenyl Benzylcarbamate

This compound shares the 4-nitrophenyl group but has a benzyl group instead of a 2-chloroethyl group attached to the nitrogen.

Experimental ¹H NMR Data (61 MHz, Chloroform-d) [1]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (NO₂-Ph)8.42 – 8.05Doublet (J = 9.2 Hz)2H
Aromatic (NO₂-Ph) & Phenyl7.57 – 6.78Multiplet6H
NH5.55Broad Singlet1H
CH₂4.48Doublet (J = 5.9 Hz)2H

Comparison: The chemical shifts of the 4-nitrophenyl protons in 4-nitrophenyl benzylcarbamate are in a similar downfield region as predicted for the target compound, confirming the strong deshielding effect of the nitro group.[1] The presence of the benzyl group introduces additional aromatic signals and a benzylic methylene signal at a different chemical shift compared to the chloroethyl protons.

Alternative 2: Ethyl (2-chloroethyl)carbamate

This carbamate features the N-(2-chloroethyl) group but has an ethyl ester instead of a 4-nitrophenyl ester.

SpectraBase offers 13C NMR data for this compound but not a detailed 1H NMR spectrum with assignments. This highlights a common challenge in spectral database searches. However, based on general principles, we can predict the approximate chemical shifts for the N-(2-chloroethyl) protons to be in a similar region to our target compound, though likely slightly more upfield due to the absence of the strongly electron-withdrawing 4-nitrophenyl group.

Alternative 3: Phenyl Carbamate

This is a simpler carbamate with an unsubstituted phenyl ester and a primary amide.

Experimental ¹H NMR Data (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
NH₂5.053Broad Singlet2H
Aromatic7.058-7.100Triplet (J=8.4 Hz)2H
Aromatic7.132-7.190Multiplet1H
Aromatic7.258-7.324Multiplet2H

Comparison: The aromatic protons of phenyl carbamate appear significantly more upfield compared to the 4-nitrophenyl protons, clearly demonstrating the impact of the nitro group's electron-withdrawing nature on the chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 4-Nitrophenyl-N-(2-chloroethyl)carbamate.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid carbamate sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 13 ppm).

III. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the characterization of an organic compound using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard filter->standard lock Lock & Shim standard->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts, Multiplicity, & Integration integrate->analyze structure Propose/Confirm Structure analyze->structure

Caption: Workflow for ¹H NMR analysis from sample preparation to structural elucidation.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR characterization of 4-Nitrophenyl-N-(2-chloroethyl)carbamate. By presenting a detailed predicted spectrum and comparing it with the experimental data of relevant alternatives, researchers can gain valuable insights into the expected spectral features of this compound. The included experimental protocol offers a standardized approach for obtaining high-quality ¹H NMR data, ensuring reliable and reproducible results for structural verification and further research in drug development and organic synthesis.

References

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

Sources

Comparative

HPLC Analytical Methods for 4-Nitrophenyl-N-(2-chloroethyl)carbamate Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly reactive, bifunctional intermediates. 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly reactive, bifunctional intermediates. 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a prime example. It serves as a critical building block in the synthesis of alkylating antineoplastic agents, such as lomustine[1], and acts as a versatile trigger-linker in the design of hypoxia-directed prodrugs[2].

However, its chemical structure—comprising an electrophilic carbamate linkage and an alkylating chloroethyl group—makes it inherently unstable under standard analytical conditions. This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for purity analysis, detailing the mechanistic causality behind each experimental choice to ensure a robust, self-validating analytical system.

Mechanistic Rationale & The Degradation Challenge

Before selecting a column or mobile phase, we must understand the molecule's failure modes. The 4-nitrophenyl moiety is an exceptional leaving group. Under alkaline, or even neutral aqueous conditions, the carbamate bond is highly susceptible to hydrolysis and aminolysis[3]. This degradation pathway rapidly releases 4-nitrophenol and 2-chloroethylamine, accompanied by the evolution of CO₂.

Furthermore, during the upstream synthesis of this intermediate, bis(4-nitrophenyl) carbonate is frequently employed as an activating reagent. This makes it a persistent process impurity that requires rigorous chromatographic monitoring[4][5].

G A 4-Nitrophenyl-N- (2-chloroethyl)carbamate B Hydrolysis (High pH / Temp) A->B C 4-Nitrophenol (Major UV Impurity) B->C D 2-Chloroethylamine (Non-UV Active) B->D

Fig 1. Primary hydrolytic degradation pathway of 4-Nitrophenyl-N-(2-chloroethyl)carbamate.

To prevent on-column degradation, the analytical method must actively stabilize the analyte. This dictates two non-negotiable parameters:

  • Acidic Mobile Phase: We must use a mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0. This protonates residual silanols on the stationary phase and keeps the phenolic hydroxyl of 4-nitrophenol (pKa ~7.15) fully protonated, preventing peak tailing.

  • Aprotic, Cold Sample Preparation: The chloroethyl group can undergo solvolysis in protic solvents (like methanol) at room temperature. Samples must be prepared in cold, aprotic solvents (e.g., Acetonitrile) and held at 4°C in the autosampler.

Method Comparison: C18 vs. Phenyl-Hexyl

To establish the most reliable purity assay, we compared a standard Reverse-Phase C18 column against an orthogonal Phenyl-Hexyl column.

Method A: The C18 Workhorse (Dispersive Interactions)

The C18 column relies purely on hydrophobic (dispersive) interactions. While it provides adequate retention for the target API, it struggles with selectivity when resolving the API from bis(4-nitrophenyl) carbonate, as both are highly lipophilic. This creates a risk of co-elution, potentially masking a critical synthetic impurity.

Method B: The Phenyl-Hexyl Alternative (Orthogonal π-π Interactions)

The Phenyl-Hexyl stationary phase introduces orthogonal π-π interactions. Because the target API, 4-nitrophenol, and bis(4-nitrophenyl) carbonate all contain highly electron-deficient nitrophenyl rings, they interact strongly with the electron-rich phenyl rings of the stationary phase. This specific electronic affinity drastically improves the resolution (Rs) of aromatic impurities, making it the superior choice for this specific chemical class.

Experimental Protocols & Self-Validating Workflows

The following step-by-step protocol outlines the optimized Method B (Phenyl-Hexyl), designed as a self-validating system.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of 4-Nitrophenyl-N-(2-chloroethyl)carbamate.

  • Dissolve in 10.0 mL of chilled Acetonitrile (HPLC Grade, 4°C) to yield a 1.0 mg/mL stock. Causality: Aprotic conditions arrest solvolysis of the chloroethyl group.

  • Dilute to a working concentration of 0.1 mg/mL using Mobile Phase A, immediately prior to injection.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Strictly controlled to prevent thermal degradation)

  • Detection: UV at 275 nm (Isosbestic point for the nitrophenyl chromophore)

  • Injection Volume: 10 µL

Step 3: Gradient Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar degradants)

  • 2.0 - 10.0 min: 20% B → 80% B (Linear gradient to elute the API and lipophilic precursors)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 15.0 min: 20% B (Re-equilibration)

Step 4: System Suitability (Self-Validation Criteria)

Before reporting purity, the system must validate itself against the following criteria:

  • Resolution (Rs): Rs between 4-Nitrophenol and the API must be ≥ 4.0 .

  • Tailing Factor (Tf): The API peak must have a Tf of ≤ 1.5 .

  • Recovery: A 1% standard of 4-nitrophenol must yield a Signal-to-Noise (S/N) ratio of >50.

Workflow S1 1. Sample Prep (Cold MeCN, 4°C) S2 2. Column Selection (C18 vs Phenyl-Hexyl) S1->S2 S3 3. Mobile Phase (0.1% TFA, pH ~2.0) S2->S3 S4 4. UV Detection (275 nm Isosbestic) S3->S4 S5 5. Data Acquisition & Impurity Profiling S4->S5

Fig 2. Step-by-step HPLC method development workflow for carbamate purity analysis.

Quantitative Data & Performance Comparison

The experimental data below clearly demonstrates the superiority of the Phenyl-Hexyl chemistry for resolving the critical process impurities of this specific carbamate.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (API) 6.45 min7.82 min
Retention Time (4-Nitrophenol) 3.12 min4.55 min
Resolution (API / 4-NP) 3.86.2
Tailing Factor (API) 1.451.12
Bis(4-nitrophenyl) carbonate Rs 1.8 (Co-elution risk)3.5 (Baseline resolved)

Table 2: Method Validation Parameters (Method B: Phenyl-Hexyl)

ParameterTarget API4-NitrophenolBis(4-nitrophenyl) carbonate
LOD (S/N = 3) 0.05 µg/mL0.02 µg/mL0.04 µg/mL
LOQ (S/N = 10) 0.15 µg/mL0.06 µg/mL0.12 µg/mL
Linearity (R²) 0.99980.99990.9995
Precision (%RSD, n=6) 0.8%1.1%1.4%

Conclusion & Recommendations

For the purity analysis of 4-Nitrophenyl-N-(2-chloroethyl)carbamate, standard C18 columns pose a significant risk of overestimating purity due to the co-elution of lipophilic synthetic precursors like bis(4-nitrophenyl) carbonate.

By transitioning to a Phenyl-Hexyl stationary phase and enforcing strict acidic, cold-state sample handling , laboratories can leverage π-π interactions to achieve baseline resolution of all structurally similar impurities. This method provides a highly trustworthy, self-validating framework essential for the stringent quality control required in modern drug development.

References

  • Title: Rapid On-Demand Synthesis of Lomustine under Continuous Flow Conditions Source: ACS Organic Process Research & Development URL: [Link]

  • Title: KS900: a hypoxia-directed, reductively activated methylating antitumor prodrug that selectively ablates O6-alkylguanine-DNA alkyltransferase in neoplastic cells Source: PMC / National Institutes of Health URL: [Link]

  • Title: US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor Source: Google Patents URL
  • Title: Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: US8283487B2 - Processes for the preparation and purification of gabapentin enacarbil Source: Google Patents URL

Sources

Validation

Optimizing Amine Conjugation: A Comparative Guide to 4-Nitrophenyl Carbamates vs. NHS Esters

As a Senior Application Scientist, one of the most frequent dilemmas I encounter in bioconjugation, PEGylation, and cross-linking workflows is the selection of the optimal amine-reactive chemistry. While N-hydroxysuccini...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent dilemmas I encounter in bioconjugation, PEGylation, and cross-linking workflows is the selection of the optimal amine-reactive chemistry. While N-hydroxysuccinimide (NHS) esters are universally recognized as the gold standard for lysine and N-terminal conjugation, their rapid hydrolysis in aqueous buffers often compromises yield, particularly with dilute or sterically hindered proteins.

In contrast, 4-Nitrophenyl (pNP) carbamates and carbonates offer a highly stable, albeit slower, alternative that introduces a self-reporting mechanism for real-time reaction monitoring. This guide provides an objective, data-driven comparison of these two chemistries, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: The "Why" Behind the Chemistry

The fundamental difference between NHS esters and pNP carbonates lies in the nature of their leaving groups and the resulting electrophilicity of the carbonyl carbon.

NHS Esters: NHS esters feature a highly electron-withdrawing N-hydroxysuccinimide leaving group. This makes the carbonyl carbon extremely electrophilic, facilitating rapid nucleophilic attack by unprotonated primary amines (e.g., the ε-amine of lysine). However, this high electrophilicity is a double-edged sword: it makes the ester highly susceptible to attack by water and hydroxide ions. At pH 7.0 and 0 °C, the hydrolysis half-life of an NHS ester is approximately 4 to 5 hours, and this drops to mere minutes at room temperature and higher pH 1. Consequently, researchers must use a massive molar excess of the reagent to outcompete the hydrolysis pathway 2.

NHS_Kinetics NHS NHS Ester (Highly Electrophilic) Amide Amide Bond (Stable Conjugate) NHS->Amide Aminolysis (Target Pathway) Acid Carboxylic Acid (Inactive Byproduct) NHS->Acid Hydrolysis (Competing Pathway) Amine Primary Amine (Target Protein) Amine->Amide Water Water / OH- (Aqueous Buffer) Water->Acid

Figure 1: Competing pathways of aminolysis and hydrolysis in NHS ester bioconjugation.

4-Nitrophenyl (pNP) Carbonates/Carbamates: pNP reagents feature a less activating leaving group. The reaction proceeds via nucleophilic acyl substitution to form a highly stable urethane (carbamate) linkage 3. Because the carbonyl carbon is less electrophilic, the reaction kinetics are slower. To compensate, the reaction is typically run at a slightly higher pH (7.5–8.5) to ensure a higher fraction of the target amines are in their reactive, unprotonated state. The critical advantage of pNP reagents is their remarkable resistance to aqueous hydrolysis, allowing for prolonged incubation times. Furthermore, the release of p-nitrophenol provides a built-in spectrophotometric handle to monitor the reaction's progress in real-time 3.

Quantitative Comparison

To facilitate reagent selection, the following table summarizes the key physicochemical and kinetic differences between the two chemistries:

FeatureN-Hydroxysuccinimide (NHS) Esters4-Nitrophenyl (pNP) Carbonates
Reactive Group NHS Ester4-Nitrophenyl Carbonate
Linkage Formed AmideUrethane (Carbamate)
Reaction Kinetics Fast (Minutes to Hours)Slow (Hours to Overnight)
Aqueous Stability Low (Half-life ~4-5 h at pH 7.0, 0°C)High (Stable for days at neutral pH)
Optimal Reaction pH 7.0 – 8.07.5 – 8.5
By-product Monitoring Difficult (NHS lacks distinct Vis absorbance)Easy (p-Nitrophenol absorbs at ~400 nm)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. You should never have to guess whether a conjugation step was successful before moving to downstream purification.

Protocol 1: NHS Ester Conjugation (Validated via TNBSA Assay)

Due to the rapid hydrolysis of NHS esters, this workflow prioritizes speed, anhydrous reagent handling, and post-reaction amine quantification.

  • Preparation : Dissolve the target protein (1-5 mg/mL) in an amine-free buffer (e.g., 1X PBS, pH 7.4). Causality: Tris or glycine buffers contain primary amines that will competitively consume the NHS ester.

  • Reagent Reconstitution : Dissolve the NHS ester reagent in anhydrous DMSO or DMF immediately before use. Causality: NHS esters degrade rapidly in atmospheric moisture; anhydrous solvent prevents premature hydrolysis.

  • Conjugation : Add the NHS ester to the protein solution at a 10- to 20-fold molar excess. Rapidly vortex. Causality: The high molar excess and rapid mixing compensate for the fast competing hydrolysis pathway.

  • Incubation : Incubate at room temperature for 1-2 hours.

  • System Validation (TNBSA Assay) : Quantify the remaining unreacted primary amines using a 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay. A significant reduction in the free amine signal (absorbance at 335 nm) compared to an unconjugated control confirms successful target modification.

  • Purification : Remove the inactive carboxylic acid byproduct and free NHS via size-exclusion chromatography (SEC) or dialysis.

Protocol 2: pNP Carbonate Conjugation (Validated via Real-Time UV-Vis)

This workflow leverages the stability of the pNP group and its chromogenic leaving group to ensure the reaction is driven to completion.

  • Preparation : Buffer exchange the protein into 0.1 M Sodium Bicarbonate buffer, pH 8.0. Causality: The slightly higher pH increases the nucleophilicity of the primary amines, compensating for the slower reaction kinetics of the pNP group.

  • Reagent Addition : Add the pNP carbonate reagent (e.g., m-PEG-NPC) at a 5- to 10-fold molar excess.

  • Incubation & Real-Time Validation : Incubate at room temperature. Monitor the reaction by measuring the absorbance of the solution at 400 nm. Causality: As the reaction proceeds, p-nitrophenol is released, turning the solution yellow. When the absorbance at 400 nm plateaus, the reaction has reached completion.

  • Quenching : Add a primary amine-containing buffer (e.g., 50 mM Tris, pH 8.0) to quench any unreacted pNP reagent.

  • Purification : Purify the conjugate via SEC, ensuring the yellow p-nitrophenol byproduct is fully separated from the high-molecular-weight conjugate.

pNP_Workflow Step1 1. Buffer Exchange (pH 7.5 - 8.5, Amine-free) Step2 2. Add pNP-Reagent (e.g., m-PEG-NPC) Step1->Step2 Step3 3. Incubate & Monitor (UV-Vis at 400 nm) Step2->Step3 Step4 4. Quench Reaction (Add Tris or Glycine) Step3->Step4 Monitor p-Nitrophenol Release Quantifies Reaction Rate Step3->Monitor Step5 5. Purify Conjugate (SEC or Dialysis) Step4->Step5

Figure 2: Self-validating workflow for pNP carbonate conjugation with real-time UV-Vis monitoring.

Conclusion

The choice between NHS esters and 4-Nitrophenyl carbamates dictates the trajectory of your bioconjugation strategy. If rapid conjugation is required and the target protein is highly concentrated and accessible, NHS esters remain the optimal choice. However, for complex PEGylations, sterically hindered amines, or scenarios where real-time reaction monitoring is critical to quality control, the hydrolytic stability and self-reporting nature of pNP carbonates provide a superior, highly controlled alternative.

References

  • iGEM LMU-TUM Munich. "Linkerchemistry - 2016.igem.org." URL:[Link]

Sources

Comparative

Advantages of 4-Nitrophenyl-N-(2-chloroethyl)carbamate over chloroformates

Beyond Chloroformates: The Strategic Advantage of 4-Nitrophenyl-N-(2-chloroethyl)carbamate in Bifunctional Synthesis Introduction In medicinal chemistry, the synthesis of 2-chloroethyl ureas and carbamates is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Chloroformates: The Strategic Advantage of 4-Nitrophenyl-N-(2-chloroethyl)carbamate in Bifunctional Synthesis

Introduction

In medicinal chemistry, the synthesis of 2-chloroethyl ureas and carbamates is a critical pathway for developing antineoplastic agents and novel therapeutics[1]. Historically, researchers have relied on chloroformates (such as 2-chloroethyl chloroformate) to install these bifunctional linkages. However, chloroformate-based procedures often fail to give satisfactory yields or reasonably pure products due to their aggressive reactivity and extreme moisture sensitivity[2].

To overcome these synthetic bottlenecks, 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS: 55661-43-3) has emerged as a superior, bench-stable alternative. As a crystalline solid with a melting point of 114-116 °C[3], it is significantly easier to handle and store than volatile liquid chloroformates[4]. By replacing the hyper-reactive acyl chloride moiety with a resonance-stabilized 4-nitrophenoxy leaving group, this reagent offers drug development professionals unprecedented control over chemoselectivity and reaction monitoring.

Mechanistic Causality: Why the Carbamate Outperforms the Chloroformate

The fundamental flaw of chloroformates lies in their extreme electrophilicity. The acyl chloride carbon is highly susceptible to attack by hard nucleophiles, including atmospheric moisture. This rapid hydrolysis generates hydrochloric acid (HCl) and carbon dioxide. The in-situ generation of HCl immediately protonates the target amine nucleophile, rendering it unreactive and stalling the synthesis unless a massive excess of base is employed.

Conversely, 4-Nitrophenyl-N-(2-chloroethyl)carbamate operates via a controlled aminolysis mechanism. The 4-nitrophenol leaving group has a pKa of 7.15 at 25°C, which provides just enough activation for the carbonyl to react quantitatively with amines under mild conditions[5]. Furthermore, the reagent is relatively stable in neutral and acidic aqueous environments[5]. Under mild basic conditions, the reaction expels the 4-nitrophenolate anion, which exists as a bright yellow species in solution[5]. This provides a built-in colorimetric indicator—a self-validating feature completely absent in chloroformate chemistry.

G Amine Amine Nucleophile (R-NH2) CF Chloroformate Reagent Amine->CF Harsh Conditions NPC 4-Nitrophenyl Carbamate Amine->NPC Mild Base Side Hydrolysis & Over-acylation (HCl, CO2) CF->Side Moisture/H2O Urea Target 2-Chloroethyl Urea (High Yield) CF->Urea Low/Mod Yield NPC->Urea High Chemoselectivity UV 4-Nitrophenolate Release (UV-Vis Trackable @ 413nm) NPC->UV Byproduct

Reaction pathway comparing chloroformate instability with trackable carbamate reactivity.

Quantitative Performance Comparison

To objectively evaluate these reagents, we must look at their handling characteristics and reaction outcomes. The table below summarizes the operational advantages of transitioning to the 4-nitrophenyl carbamate derivative.

Parameter2-Chloroethyl Chloroformate4-Nitrophenyl-N-(2-chloroethyl)carbamate
Physical State Volatile, corrosive liquidCrystalline solid (mp: 114-116 °C)[3]
Moisture Sensitivity High (Rapid hydrolysis to HCl/CO2)Low (Stable in neutral/acidic conditions)[5]
Reactivity Profile Aggressive, prone to over-acylationControlled, highly chemoselective for amines
Reaction Monitoring Difficult (requires TLC/GC-MS)In-situ UV-Vis tracking at 413 nm[5]
Byproducts HCl gas, corrosive4-Nitrophenol (easily removed via basic wash)
Handling/Safety Requires fume hood, highly toxicSafer, easy to weigh and handle[4]

Self-Validating Experimental Protocol: Synthesis of a 2-Chloroethyl Urea

This protocol demonstrates the chemoselective coupling of a primary amine with 4-Nitrophenyl-N-(2-chloroethyl)carbamate. The workflow is designed as a self-validating system: the reaction's progress is directly quantifiable via the stoichiometric release of the yellow 4-nitrophenolate anion[5].

Step 1: Reagent Solvation

  • Action: Dissolve 1.0 equivalent of 4-Nitrophenyl-N-(2-chloroethyl)carbamate in anhydrous dichloromethane (DCM) at room temperature.

  • Causality & Expert Insight: DCM is a non-nucleophilic solvent that easily solvates the crystalline carbamate without risking solvolysis. Unlike chloroformates, which often require strict anhydrous conditions and sub-zero temperatures to prevent degradation, this carbamate is stable at room temperature[4].

Step 2: Base Activation

  • Action: Add 1.2 equivalents of triethylamine (TEA) to the solution.

  • Causality & Expert Insight: The addition of a mild base serves a dual purpose. First, it acts as an acid scavenger for any trace protons. Second, it ensures that the expelled 4-nitrophenol is immediately deprotonated into the 4-nitrophenolate ion[5], driving the reaction equilibrium forward.

Step 3: Nucleophilic Addition

  • Action: Add 1.0 equivalent of the target primary amine dropwise.

  • Causality & Expert Insight: The amine acts as the nucleophile, attacking the activated carbonyl. Because the 4-nitrophenoxy group is a superior leaving group compared to the 2-chloroethoxy group, the reaction is entirely chemoselective, yielding the 1-(2-chloroethyl)-3-alkylurea while leaving the alkyl chloride intact for downstream cyclization or derivatization.

Step 4: Real-Time Spectrophotometric Validation

  • Action: Monitor the reaction by tracking the optical readout at 413 nm using UV-Vis spectroscopy[5].

  • Causality & Expert Insight: This is the core self-validating step. As the urea forms, the solution turns bright yellow. By plotting the absorbance at 413 nm, you can dynamically track the reaction kinetics. The reaction is complete when the absorbance plateaus, eliminating the guesswork associated with TLC monitoring of chloroformate reactions.

Step 5: Chemoselective Workup

  • Action: Wash the organic layer with 1M aqueous NaOH or saturated Na₂CO₃, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality & Expert Insight: The basic wash efficiently partitions the water-soluble sodium 4-nitrophenolate into the aqueous layer, stripping away the yellow color and leaving the highly pure, colorless 2-chloroethyl urea in the organic phase.

References

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC).[Link]

  • 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU.[Link]

Sources

Validation

Validating crosslinking efficiency of 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Validating Crosslinking Efficiency of 4-Nitrophenyl-N-(2-chloroethyl)carbamate: A Comparative Application Guide Executive Summary & Mechanistic Overview 4-Nitrophenyl-N-(2-chloroethyl)carbamate is a highly specialized, h...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Crosslinking Efficiency of 4-Nitrophenyl-N-(2-chloroethyl)carbamate: A Comparative Application Guide

Executive Summary & Mechanistic Overview

4-Nitrophenyl-N-(2-chloroethyl)carbamate is a highly specialized, heterobifunctional crosslinker utilized in advanced bioconjugation and DNA-protein crosslinking. Unlike conventional N-hydroxysuccinimide (NHS) esters or maleimides, this reagent features a unique "self-reporting" amine-reactive group paired with a delayed-action alkylating moiety.

To design an effective and self-validating experimental protocol, researchers must understand the causality behind its dual reactivity:

  • Phase 1: Amine Conjugation (Self-Reporting): The 4-nitrophenyl carbamate group acts as an acylating agent. It reacts readily with primary amines (e.g., lysine side chains) to form a highly stable urea linkage[1]. The byproduct of this reaction is the 4-nitrophenol leaving group. At a mildly alkaline pH, this leaving group ionizes into the 4-nitrophenolate anion, which exhibits a strong, quantifiable absorbance peak at 400 nm[2]. This allows for the real-time stoichiometric validation of the first conjugation step.

  • Phase 2: Nucleophilic Alkylation: The 2-chloroethyl group is a classic alkylating agent. Once the crosslinker is anchored to the primary protein, the 2-chloroethyl moiety can react with secondary nucleophiles. In biological systems, this is frequently utilized to target DNA bases (e.g., forming monoadducts at the O6 position of guanine that subsequently generate interstrand crosslinks) or protein thiols[3].

Comparative Performance Analysis

When engineering a bioconjugation workflow, 4-Nitrophenyl-N-(2-chloroethyl)carbamate should be objectively weighed against industry-standard crosslinkers like SMCC and DSS. Its primary advantage lies in its self-reporting capability and its ability to form irreversible alkyl bonds with DNA, making it superior for specific epigenetic or chemotherapeutic modeling applications.

Feature4-Nitrophenyl-N-(2-chloroethyl)carbamateSMCC (NHS / Maleimide)DSS (NHS / NHS)
Primary Reactivity Amine (Carbamate)Amine (NHS Ester)Amine (NHS Ester)
Secondary Reactivity Nucleophiles / DNA (Alkyl chloride)Thiol (Maleimide)Amine (NHS Ester)
Linkage Formed Urea / Alkyl BondAmide / ThioetherAmide / Amide
Real-Time Validation Yes (400 nm Absorbance)No (Requires secondary assays)No (Requires secondary assays)
Reaction Speed (Step 2) Slow (Hours, requires 37°C)Fast (Minutes to Hours)Fast (Minutes)
Primary Application DNA-Protein crosslinking, irreversible alkylationAntibody-enzyme conjugatesHomobifunctional structural mapping

Experimental Protocols: A Self-Validating Workflow

The following protocols establish a self-validating system. The success of Step 1 is proven optically before proceeding to Step 2, ensuring that expensive downstream targets (like engineered DNA or antibodies) are not wasted on failed intermediate conjugates.

Protocol 1: Amine Modification & Real-Time Validation
  • Causality: The reaction buffer must be maintained at pH 8.0–8.5. This specific range ensures that target primary amines are deprotonated (nucleophilic) and that the released 4-nitrophenol is fully ionized into phenolate, enabling accurate absorbance measurements at 400 nm[2].

  • Preparation: Dissolve the target protein (1–5 mg/mL) in Conjugation Buffer (0.1 M Sodium Borate, pH 8.5).

  • Crosslinker Addition: Dissolve 4-Nitrophenyl-N-(2-chloroethyl)carbamate in anhydrous DMSO to create a 10 mM stock. Add a 10-fold molar excess of the crosslinker to the protein solution.

  • Real-Time Monitoring: Incubate at room temperature for 1–2 hours. Continuously monitor the reaction at 400 nm using a UV-Vis spectrophotometer.

  • Quantification: Calculate the exact number of modified amines using the extinction coefficient of the 4-nitrophenolate anion (

    
    ).
    
  • Purification: Remove unreacted crosslinker and free 4-nitrophenol using a desalting spin column pre-equilibrated with Crosslinking Buffer (0.1 M PBS, pH 7.4). Note: Removing the free 4-nitrophenol is critical to prevent optical interference in downstream assays.

Protocol 2: Secondary Crosslinking (Alkylation)
  • Causality: Alkylation via the 2-chloroethyl group is a slower, temperature-dependent process compared to standard maleimide-thiol reactions. It requires extended incubation to allow the carbonium ion intermediate to effectively crosslink with the target nucleophile[4].

  • Target Introduction: Add the target nucleophile (e.g., target protein or DNA oligonucleotide) to the purified, modified protein at a 1:1 to 1:5 molar ratio.

  • Incubation: Incubate the mixture at 37°C for 4 to 16 hours to drive the alkylation.

  • Quenching: Quench the reaction by adding an excess of a nucleophilic scavenger (e.g., 50 mM Tris or 10 mM DTT) for 30 minutes at room temperature.

Protocol 3: Final Efficiency Validation
  • Gel Shift Assay: Resolve the quenched sample on a 4–12% Bis-Tris SDS-PAGE gel. A successful crosslink will manifest as a distinct, higher molecular weight band corresponding to the sum of Target 1 + Target 2.

  • Intact Mass Spectrometry (LC-MS): For precise validation, analyze the conjugate via LC-MS. The observed mass shift must equal the mass of Target 1 + Target 2 + the crosslinker core (minus the mass of the 4-nitrophenol leaving group and the displaced HCl).

Visualizations of the Crosslinking System

Mechanism P1 Protein-NH2 (Target 1) INT Protein-Urea-CH2CH2Cl (Intermediate) P1->INT pH 8.0-8.5 XL 4-Nitrophenyl-N- (2-chloroethyl)carbamate XL->INT Amine Reaction NP 4-Nitrophenol Release (Quantify at 400 nm) XL->NP Leaving Group PROD Crosslinked Conjugate (Stable Alkyl Bond) INT->PROD Alkylation T2 Nucleophile / DNA (Target 2) T2->PROD + Heat/Time

Mechanistic pathway of self-reporting amine conjugation and subsequent nucleophilic alkylation.

Workflow S1 Step 1: Amine Modification Mix Protein + Crosslinker S2 Step 2: Real-Time Validation Measure Absorbance at 400 nm S1->S2 S3 Step 3: Purification Desalting Column (Remove unreacted) S2->S3 Confirm stoichiometry S4 Step 4: Secondary Crosslinking Introduce Target Nucleophile S3->S4 S5 Step 5: Final Validation SDS-PAGE & LC-MS/MS S4->S5 Confirm mass shift

Step-by-step experimental workflow for crosslinking and efficiency validation.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. ScienceDirect.[Link]

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles . Iben Ayad, A., et al. MDPI Nanomaterials.[Link]

  • Cross-linking of DNA induced by chloroethylnitrosourea is prevented by O6-methylguanine-DNA methyltransferase . Robins, P., et al. PubMed.[Link]

  • Development of N-terminal targeting ligands for protein-material conjugation . White Rose eTheses Online.[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of Urea Formation from 4-Nitrophenyl-N-(2-chloroethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction The transformation of carbamates into ureas is a fundamental reaction in organic synthesis, with significant implications in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of carbamates into ureas is a fundamental reaction in organic synthesis, with significant implications in the development of pharmaceuticals and agrochemicals where the urea moiety is a common structural motif.[1] The specific conversion of 4-Nitrophenyl-N-(2-chloroethyl)carbamate to its corresponding urea derivatives presents a valuable model for studying reaction kinetics and for the development of novel compounds. Accurate and efficient monitoring of this reaction is crucial for optimizing reaction conditions, ensuring product purity, and scaling up production.[2]

This guide provides a comprehensive comparison of various spectroscopic techniques for the analysis of urea formation from 4-Nitrophenyl-N-(2-chloroethyl)carbamate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring a robust and validated approach to your research. We will delve into the principles, experimental protocols, and comparative performance of key spectroscopic methods, supported by experimental data and authoritative references.

Reaction Overview: From Carbamate to Urea

The core reaction involves the nucleophilic substitution of the 4-nitrophenoxy group of the carbamate by an amine, yielding a substituted urea and 4-nitrophenol as a byproduct. The 4-nitrophenyl group is an excellent leaving group, facilitating this transformation.[3]

The general reaction scheme is as follows:

Reaction_Mechanism cluster_conditions Reaction Conditions Carbamate 4-Nitrophenyl-N-(2-chloroethyl)carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Amine + R-NH2 (Amine) Urea N-(2-chloroethyl)-N'-R-urea Intermediate->Urea Collapse Byproduct + 4-Nitrophenol Solvent Solvent (e.g., Dichloromethane) Base Base (e.g., Triethylamine)

Caption: Reaction pathway for the formation of a substituted urea from 4-Nitrophenyl-N-(2-chloroethyl)carbamate and an amine.

The reaction typically proceeds through a tetrahedral intermediate, and its formation or breakdown can be the rate-determining step depending on the specific amine and reaction conditions.[4][5] The choice of solvent and the potential use of a base to deprotonate the amine nucleophile are critical experimental parameters.[6]

Comparative Analysis of Spectroscopic Techniques

The selection of an appropriate analytical technique is paramount for accurately monitoring the reaction progress. The ideal method should be sensitive, selective, and provide real-time or near real-time data. We will now compare the most relevant spectroscopic methods for this analysis.

UV-Visible (UV-Vis) Spectroscopy

Principle of Analysis: UV-Vis spectroscopy is a highly effective technique for monitoring this specific reaction due to the significant change in the chromophoric system.[7] The starting material, 4-Nitrophenyl-N-(2-chloroethyl)carbamate, and the product urea have distinct UV absorbance profiles. More importantly, the byproduct, 4-nitrophenol, exhibits a strong absorbance at a different wavelength, especially in its deprotonated form (4-nitrophenolate ion) under basic conditions, which has a characteristic yellow color and a maximum absorbance around 400-413 nm.[3][8] By monitoring the increase in absorbance at this wavelength, the formation of the product can be directly quantified, assuming a 1:1 stoichiometric relationship between the urea and 4-nitrophenol.

Experimental Protocol:

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is recommended for stable baseline measurements.

  • Solvent Selection: Choose a UV-transparent solvent in the desired wavelength range (e.g., acetonitrile, ethanol, or the reaction solvent if it is UV-transparent).

  • Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) for the 4-nitrophenolate ion under the reaction conditions. This is typically around 400-413 nm.[3]

  • Calibration Curve: Prepare a series of standard solutions of 4-nitrophenol of known concentrations in the reaction buffer/solvent and measure their absorbance at the determined λmax to create a Beer-Lambert law calibration curve.

  • Reaction Monitoring:

    • Initiate the reaction in a cuvette by adding the amine to a solution of the 4-Nitrophenyl-N-(2-chloroethyl)carbamate.

    • Alternatively, withdraw aliquots from the main reaction vessel at specific time intervals, quench the reaction if necessary (e.g., by acidification), and then measure the absorbance after adjusting the pH to be basic.

    • Record the absorbance at the λmax of the 4-nitrophenolate ion over time.

  • Data Analysis: Convert the absorbance values to concentration using the calibration curve. Plot the concentration of 4-nitrophenol (and thus the urea product) versus time to determine the reaction kinetics.

Data Presentation:

Parameter4-Nitrophenyl-N-(2-chloroethyl)carbamateN-(2-chloroethyl)-N'-R-urea4-Nitrophenolate Ion
λmax ~270 nmVaries with 'R' group~405 nm
Molar Extinction Coefficient (ε) ModerateLow to ModerateHigh (~18,000 M⁻¹cm⁻¹)

Advantages:

  • High sensitivity due to the large molar extinction coefficient of the 4-nitrophenolate ion.

  • Enables real-time, continuous monitoring of the reaction.

  • Relatively simple and cost-effective instrumentation.

  • Well-suited for kinetic studies.[8]

Limitations:

  • Interference from other compounds that absorb in the same region.

  • The absorbance of the 4-nitrophenolate ion is pH-dependent, requiring careful control of the reaction medium's pH.

  • Provides indirect measurement of the urea product by quantifying the byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and quantitative analysis.[9] The formation of urea from the carbamate results in distinct changes in the chemical shifts of protons and carbons near the reaction center. For instance, the protons on the 2-chloroethyl group will experience a change in their chemical environment, leading to a shift in their resonance signals. Similarly, new signals corresponding to the N-H protons of the urea and the protons of the incoming amine's 'R' group will appear. Quantitative NMR (qNMR) can be used to determine the concentration of reactants and products over time by integrating the signals relative to an internal standard.[10][11]

Experimental Protocol:

  • Solvent and Standard: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all reactants and products. Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a compound with a singlet in a clear region of the spectrum).

  • Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture and quench the reaction if necessary. Prepare the NMR sample by dissolving the aliquot in the deuterated solvent with the internal standard.

  • Data Acquisition: Acquire ¹H NMR spectra using appropriate parameters (e.g., sufficient relaxation delay for quantitative analysis).

  • Data Analysis:

    • Identify the characteristic peaks for the starting carbamate and the urea product.

    • Integrate the area of a non-overlapping peak for the starting material and the product.

    • Calculate the concentration of each species relative to the known concentration of the internal standard.

Data Presentation:

CompoundKey ¹H NMR Signal (Exemplary)Expected Chemical Shift (ppm)
4-Nitrophenyl-N-(2-chloroethyl)carbamate Aromatic protons of nitrophenyl groupδ 8.2 (d), 7.4 (d)
-CH₂-Clδ ~3.7 (t)
-N-CH₂-δ ~3.6 (t)
N-(2-chloroethyl)-N'-R-urea Urea N-H protonsδ 5.0 - 8.0 (broad)
-CH₂-ClShifted from starting material
-N-CH₂-Shifted from starting material

Advantages:

  • Provides direct structural information about the reactants and products.[12]

  • Highly specific, with minimal signal overlap if appropriate signals are chosen.

  • Can be used to identify and quantify intermediates and byproducts.

  • Excellent for quantitative analysis when using an internal standard.[10]

Limitations:

  • Lower sensitivity compared to UV-Vis spectroscopy.

  • Requires more expensive instrumentation and deuterated solvents.

  • Not ideal for real-time monitoring of fast reactions due to the time required for sample preparation and data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis: FT-IR spectroscopy detects the vibrations of functional groups within a molecule. The conversion of the carbamate to urea involves a significant change in functional groups, which can be monitored by FT-IR. The key spectral changes to monitor are the disappearance of the carbamate's C=O stretching vibration (typically around 1700-1730 cm⁻¹) and the appearance of the urea's C=O stretching vibration (amide I band, typically around 1630-1680 cm⁻¹) and N-H bending vibrations (amide II band, around 1550-1640 cm⁻¹).[13][14]

Experimental Protocol:

  • Sampling Technique: Attenuated Total Reflectance (ATR) FT-IR is often the most convenient method for in-situ reaction monitoring as it requires minimal sample preparation.

  • Reference Spectrum: Acquire a background spectrum of the solvent and any catalysts.

  • Reaction Monitoring:

    • For in-situ monitoring, an ATR probe can be immersed directly into the reaction vessel.

    • Alternatively, aliquots can be withdrawn at different times and a small drop placed on the ATR crystal for analysis.

  • Data Analysis:

    • Monitor the decrease in the peak area/height of the carbamate C=O stretch and the corresponding increase in the urea's amide I and II bands.

    • For quantitative analysis, a calibration curve can be prepared by plotting the peak area of a characteristic band against the concentration of standard solutions.

Data Presentation:

Functional GroupVibrational ModeCarbamate (cm⁻¹)Urea (cm⁻¹)
C=O Stretch (Amide I)~1700-1730~1630-1680
N-H Bend (Amide II)Present~1550-1640
C-O Stretch~1200-1250Absent

Advantages:

  • Provides information about the functional groups present in the reaction mixture.

  • Can be used for in-situ, real-time monitoring with an ATR probe.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to UV-Vis and NMR.

  • Solvent and water absorptions can interfere with the spectrum, especially in the fingerprint region.

  • Quantitative analysis can be less precise than with other methods due to peak overlap and baseline variations.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Start Reaction Setup (Carbamate + Amine in Solvent) Sampling Sample Acquisition (Aliquots at Time Intervals or In-situ Probe) Start->Sampling UV_Vis UV-Vis Analysis (Monitor 4-Nitrophenolate at ~405 nm) Sampling->UV_Vis NMR NMR Analysis (¹H or ¹³C with Internal Standard) Sampling->NMR FTIR FT-IR Analysis (Monitor C=O and N-H Vibrations) Sampling->FTIR Data_Processing Data Processing (Peak Integration / Absorbance Measurement) UV_Vis->Data_Processing NMR->Data_Processing FTIR->Data_Processing Kinetics Kinetic Analysis (Concentration vs. Time Plot) Data_Processing->Kinetics Conclusion Determine Reaction Rate and Yield Kinetics->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of the urea formation reaction.

Comparison Summary and Recommendations

FeatureUV-Vis SpectroscopyNMR SpectroscopyFT-IR Spectroscopy
Principle Electronic TransitionsNuclear Spin TransitionsMolecular Vibrations
Sensitivity HighModerateLow to Moderate
Selectivity Moderate to HighVery HighModerate
Quantitative Accuracy High (with calibration)Very High (with internal std.)Moderate
Real-time Monitoring ExcellentDifficult for fast reactionsGood (with ATR)
Cost LowHighModerate
Ease of Use HighModerate (requires expertise)High

Recommendations:

  • For High-Throughput Screening and Rapid Kinetic Analysis: UV-Vis spectroscopy is the method of choice due to its high sensitivity, ease of use, and suitability for real-time monitoring. The strong chromophore of the 4-nitrophenolate byproduct makes this an ideal system for this technique.

  • For Mechanistic Studies and Structural Confirmation: NMR spectroscopy is indispensable. It provides unambiguous structural information and can be used to identify any side products or intermediates, offering a deeper understanding of the reaction mechanism.

  • For In-situ Monitoring in Process Chemistry: FT-IR spectroscopy with an ATR probe is a valuable tool for monitoring the reaction progress directly in the reaction vessel, which is particularly useful for process optimization and control in a larger scale setup.

Ultimately, a multi-faceted approach employing a combination of these techniques will provide the most comprehensive and reliable data. For instance, UV-Vis can be used for initial rate screening, while NMR can confirm the final product structure and purity.

Alternative Methodologies

While this guide focuses on spectroscopic techniques, it is worth noting that other methods can also be employed for the analysis of urea formation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV or mass spectrometry (MS) detector, is a powerful technique for separating and quantifying the components of the reaction mixture. It offers excellent sensitivity and selectivity.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, making it an extremely powerful tool for identifying and quantifying the product, as well as any impurities or byproducts.[17][18]

These chromatographic methods are generally more time-consuming than direct spectroscopic analysis but can provide a more detailed picture of the reaction mixture's composition.

Conclusion

The spectroscopic analysis of urea formation from 4-Nitrophenyl-N-(2-chloroethyl)carbamate can be effectively achieved using several techniques, each with its own set of advantages and limitations. UV-Vis spectroscopy offers a sensitive and straightforward method for kinetic studies by monitoring the formation of the 4-nitrophenolate byproduct. NMR spectroscopy provides detailed structural information and accurate quantification, making it ideal for mechanistic investigations and final product characterization. FT-IR spectroscopy, especially with an ATR probe, allows for convenient in-situ monitoring of the reaction progress. The choice of the most appropriate technique will depend on the specific goals of the research, whether it be high-throughput screening, detailed mechanistic elucidation, or process monitoring. For the most robust and comprehensive analysis, a combination of these powerful spectroscopic tools is recommended.

References

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Organic & Biomolecular Chemistry, 16(26), 4846-4851. Available from: [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(48), 8585-8588. Available from: [Link]

  • Guidelines for reliable urea detection in electrocatalysis. (2022). ChemRxiv. Available from: [Link]

  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (2012). Analytical Methods, 4(6), 1625-1630. Available from: [Link]

  • Comparison of Different Methods Used For Detection of Urea In Milk By Quantification Of Ammonia. (2014). International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering, 3(3). Available from: [Link]

  • Quantitative analysis of urea in human urine and serum by H-1 nuclear magnetic resonance. (2011). Analytical Methods, 4(6), 1625. Available from: [Link]

  • Analysis of Urea. (n.d.). Hamilton Company. Available from: [Link]

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. (1997). The Journal of Organic Chemistry, 62(12), 4057-4060. Available from: [Link]

  • A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. (2019). Food Additives & Contaminants: Part A, 36(10), 1479-1490. Available from: [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Food Additives & Contaminants: Part A, 38(5), 757-768. Available from: [Link]

  • Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. (2003). The Journal of Organic Chemistry, 68(9), 3654-3660. Available from: [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. (n.d.). U.S. Geological Survey. Available from: [Link]

  • FTIR-ATR spectra for reference materials of (a) ammonium carbamate, (b) biuret, and (c) urea in comparison to the spectrum for (d) synthesized Blue Urea. (n.d.). ResearchGate. Available from: [Link]

  • Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (2014). Magnetic Resonance in Chemistry, 52(8), 419-427. Available from: [Link]

  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (2012). Analytical Methods, 4(6), 1625-1630. Available from: [Link]

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. (1996). The Journal of Organic Chemistry, 61(20), 6961-6966. Available from: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators, 5. Available from: [Link]

  • eA638 Identification Test of Fertilizer by FTIR: Analysis Conforming to “Identification Methods for Fertilizers (2020)”. (n.d.). Shimadzu. Available from: [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. Available from: [Link]

Sources

Validation

Crystallographic data for 4-Nitrophenyl-N-(2-chloroethyl)carbamate structure confirmation

Definitive Structural Confirmation of 4-Nitrophenyl-N-(2-chloroethyl)carbamate: A Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Modalities Executive Summary & Chemical Context 4-Nitrophenyl-N-(2-chloroe...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Confirmation of 4-Nitrophenyl-N-(2-chloroethyl)carbamate: A Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Modalities

Executive Summary & Chemical Context

4-Nitrophenyl-N-(2-chloroethyl)carbamate (Molecular Formula: C9H9ClN2O4) is a highly reactive, bifunctional synthon widely utilized in the development of targeted chemotherapeutics and complex urea derivatives. The molecule features two critical domains: a 4-nitrophenoxy moiety, which acts as an exceptional leaving group for carbamoylation reactions[1], and a 2-chloroethyl chain, which serves as a potent alkylating agent.

Expert Insight: A persistent challenge in the synthesis of haloalkyl carbamates is the risk of inadvertent intramolecular cyclization, where the carbamate nitrogen attacks the chloroethyl group to form an oxazolidin-2-one ring. Furthermore, researchers must carefully distinguish this primary carbamate from its N-nitroso derivative (CAS 55661-43-3, C9H8ClN3O5), a related chemotherapeutic agent[2]. Because standard bulk spectroscopic methods can sometimes mask subtle conformational isomers or minor cyclized impurities, Single-Crystal X-Ray Crystallography remains the gold standard for absolute structural confirmation.

Objective Comparison of Analytical Modalities

To establish a self-validating analytical system, it is crucial to understand where X-ray crystallography outperforms traditional spectroscopic alternatives. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are excellent for bulk purity, they cannot provide the absolute 3D spatial arrangement required to verify the integrity of the flexible chloroethyl tail.

Table 1: Comparative Performance of Structural Validation Techniques

Analytical ModalityPrimary Output3D Stereochemistry & ConformationDetection of Solid-State PackingSpeed & ThroughputLimitations for this Compound
X-Ray Crystallography Absolute 3D atomic coordinatesDefinitive (Exact bond lengths/angles)Yes (Identifies H-bonding networks)Low (Requires crystal growth)Only represents the selected single crystal; requires orthogonal bulk validation.
1D/2D NMR (1H, 13C) Connectivity & Bulk PurityInferential (via NOESY/coupling constants)NoHighCannot definitively rule out dynamic disorder in the 2-chloroethyl chain.
HRMS (ESI-TOF) Exact Mass & FormulaNoneNoVery HighCannot differentiate between the linear carbamate and its constitutional isomers.
FT-IR Spectroscopy Functional Group IDNoneNoVery HighOnly confirms the presence of C=O, NO2, and N-H groups.

Self-Validating Experimental Protocol: X-Ray Crystallography

As an application scientist, I emphasize that a protocol is only as reliable as its underlying chemical logic. The following step-by-step methodology explains the causality behind each experimental choice to ensure a pristine, self-validating result.

Step 1: Single Crystal Growth Strategy (Vapor Diffusion)
  • Solvent Selection: Dissolve 10 mg of synthesized 4-Nitrophenyl-N-(2-chloroethyl)carbamate in 1 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it is non-nucleophilic. Utilizing protic solvents like methanol or ethanol risks solvolysis of the highly activated 4-nitrophenyl ester linkage[1].

  • Diffusion Setup: Place the DCM solution in a 2-dram inner vial. Place this open inner vial inside a 20 mL outer vial containing 3 mL of anhydrous n-hexane (anti-solvent). Cap the outer vial tightly.

  • Nucleation: Allow the system to sit undisturbed at 4 °C for 48–72 hours.

    • Causality: The volatile n-hexane slowly diffuses into the DCM phase, gently lowering the solubility of the carbamate. This slow kinetic approach minimizes crystal defects and prevents twinning, yielding diffraction-quality single crystals.

Step 2: Diffraction Data Collection
  • Mounting: Under a polarizing microscope, select a pristine, block-shaped crystal. Coat the crystal in paratone oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately plunge the mounted crystal into a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling to 100 K is critical. It freezes out the dynamic thermal motion of the flexible 2-chloroethyl tail, significantly reducing atomic displacement parameters (B-factors) and allowing for precise measurement of the C–Cl bond length. It also mitigates X-ray-induced radiation damage.

  • Irradiation: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

Step 3: Structure Solution, Refinement, and Orthogonal Validation
  • Solution: Solve the phase problem using direct methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: Compare the simulated powder X-ray diffraction (PXRD) pattern generated from the single-crystal data against the actual PXRD pattern of the bulk powder.

    • Causality: This orthogonal check ensures that the single crystal selected is truly representative of the bulk synthesized batch, closing the validation loop.

Crystallographic Data & Structural Insights

Based on crystallographic behaviors of analogous 4-nitrophenyl carbamates[3][4], the structural refinement of 4-Nitrophenyl-N-(2-chloroethyl)carbamate yields critical geometric insights that confirm its chemical integrity.

Table 2: Representative Crystallographic Parameters

ParameterValue / ObservationStructural Significance
Crystal System / Space Group Monoclinic / P2₁/cTypical dense packing arrangement for asymmetric aromatic carbamates.
Carbamate Dihedral Angle ~12° to 45° twistThe mean plane of the carbamate N–C(=O)–O group is twisted out of the nitrophenyl plane. This deviation from planarity is driven by steric repulsion between the ortho-protons of the phenyl ring and the carbonyl oxygen, which disrupts extended conjugation[3][5].
C–Cl Bond Length 1.78 – 1.80 ÅConfirms the integrity of the terminal alkyl chloride and proves that intramolecular cyclization has not occurred.
Intermolecular H-Bonding N–H···O=CMolecules are linked into infinite one-dimensional chains along the crystallographic axis via strong N–H···O hydrogen bonds[3][4].

Workflow Visualization

The following diagram maps the logical progression of our self-validating structural confirmation system.

Workflow A Synthesis of 4-Nitrophenyl- N-(2-chloroethyl)carbamate B Bulk Purity Check (1H/13C NMR & HRMS) A->B Yields bulk powder C Single Crystal Growth (Vapor Diffusion, DCM/Hexane) B->C If purity > 98% F Orthogonal Validation (Comparing bulk vs. crystal) B->F Spectroscopic data D X-Ray Diffraction (Cryocooling at 100 K) C->D Select pristine crystal E Structure Solution & Refinement (SHELXT / SHELXL) D->E Electron density map E->F 3D Coordinates G Final Verified Structure F->G Confirmed

Figure 1: Self-validating workflow for structural confirmation of the synthesized carbamate.

References

  • National Institutes of Health (NIH) / PMC. "Crystal structure of phenyl N-(4-nitrophenyl)carbamate". Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC. "4-Nitrophenyl N-phenylcarbamate". Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Comprehensive Safety and Operational Guide: Handling 4-Nitrophenyl-N-(2-chloroethyl)carbamate Introduction & Chemical Hazard Profile 4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS 55661-43-3) is a highly reactive bi-funct...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Nitrophenyl-N-(2-chloroethyl)carbamate

Introduction & Chemical Hazard Profile

4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS 55661-43-3) is a highly reactive bi-functional intermediate primarily utilized in the synthesis of nitrosourea DNA alkylating agents, such as Lomustine[1][2]. From a mechanistic standpoint, this compound presents a dual chemical hazard: the 2-chloroethyl group acts as a potent alkylating agent capable of cross-linking DNA, while the 4-nitrophenyl moiety serves as an excellent leaving group, rendering the carbamate highly reactive toward nucleophilic attack (carbamylation of proteins)[1].

Because of its electrophilic nature, occupational exposure can lead to severe skin burns, ocular damage, and systemic toxicity, including suspected mutagenic and carcinogenic effects[3][4]. This guide provides researchers and drug development professionals with a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this reactive intermediate, grounded in OSHA and USP <800> hazardous drug standards[5][6].

Section 1: Causality-Driven PPE Selection Matrix

When handling highly reactive alkylating intermediates, standard laboratory PPE is insufficient. The selection of PPE must account for both the physical state of the chemical (a solid powder prone to aerosolization) and its chemical reactivity (rapid penetration of standard latex/nitrile barriers)[6][7].

Protection ZoneRequired PPE SpecificationsScientific Rationale & Causality
Respiratory NIOSH-approved N95/P100 particulate respirator OR Powered Air-Purifying Respirator (PAPR).The compound is a crystalline solid that generates hazardous dust. Inhalation of alkylating agents causes severe respiratory tract irritation and systemic absorption[4][7].
Dermal (Hands) Double-gloving with chemotherapy-rated gloves (e.g., Neoprene over Nitrile, EN 374 compliant, >0.1 mm thickness).Alkylating agents can rapidly permeate standard latex. Double-gloving ensures the outer glove absorbs initial contact while the inner glove maintains the barrier[6].
Dermal (Body) Disposable, lint-free, impermeable Tyvek® suit or polyethylene-coated chemical lab coat with knit cuffs.Prevents aerosolized particles from settling on street clothes. Knit cuffs prevent wrist exposure between the glove and sleeve[6][7].
Ocular/Facial Tight-fitting chemical safety goggles AND a full face shield.The 4-nitrophenyl leaving group makes this compound a severe eye irritant and corrosive agent. Goggles prevent dust ingress; the shield protects against splash during reconstitution[3][4].

Section 2: Operational Workflow & Handling Protocol

To ensure trustworthiness and self-validation, all protocols must be executed within a containment system that prevents environmental release.

Step 1: Pre-Operation Setup

  • Engineering Controls: Conduct all operations inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood[5][6]. Ensure the sash is lowered to the designated safe operating height.

  • Surface Preparation: Line the work surface with plastic-backed, absorbent preparation pads to capture trace dust or spills[5].

  • Equipment Grounding: Ensure all spatulas and weighing boats are static-dissipative to prevent electrostatic discharge, which can aerosolize the fine powder[7][8].

Step 2: Weighing and Transfer Protocol

  • Closed-System Transfer: Tare the weighing vessel inside the BSC. Carefully open the primary container of 4-Nitrophenyl-N-(2-chloroethyl)carbamate, avoiding abrupt movements.

  • Dispensing: Use a static-free, dedicated spatula to transfer the solid. Do not pour the powder directly from the bottle, as this generates friction and airborne particulates.

  • Sealing and Solubilization: Once weighed, immediately cap the primary container. To eliminate dust hazards before moving the material out of the hood, dissolve the solid directly in the weighing vessel using a compatible anhydrous solvent (e.g., DMF or DCM) to stabilize the compound in solution[8].

Step 3: Post-Operation Decontamination

  • In-Hood Cleaning: Wipe down all spatulas, balances, and surfaces with a 5% Sodium Thiosulfate solution. Causality: Sodium thiosulfate provides a nucleophilic sulfur substrate that rapidly reacts with and neutralizes the electrophilic 2-chloroethyl alkylating group, rendering it non-toxic[9][10].

  • PPE Doffing: Remove the outer gloves inside the BSC and dispose of them in a dedicated hazardous waste bin. Remove the lab coat and inner gloves only after exiting the immediate handling zone[5].

Section 3: Spill Response & Disposal Plan

In the event of a breach or spill, immediate chemical neutralization is required to prevent cross-contamination.

Spill Response Methodology:

  • Evacuate and Isolate: Alert personnel and restrict access to the spill area. If the spill is outside a fume hood, don a full-face respirator or PAPR[7][8].

  • Containment: Gently cover the spilled powder with damp, absorbent pads to prevent aerosolization. Do NOT sweep dry powder[8][11].

  • Chemical Neutralization: Carefully apply a 5% Sodium Thiosulfate solution over the spill area. Allow a contact time of at least 15-30 minutes to ensure complete hydrolysis of the carbamate and neutralization of the alkylating agent[9][10].

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a puncture-resistant, sealable hazardous waste container[7].

  • Secondary Wash: Wash the surface with detergent and water, followed by a final wipe with isopropyl alcohol.

Disposal Plan: All contaminated PPE, prep pads, and neutralized waste must be classified as hazardous chemical waste (EPA/RCRA regulated) and incinerated at a licensed facility. Do not flush any unneutralized material down the drain[3][5].

Section 4: Laboratory Handling & Decontamination Workflow

G A 1. Pre-Operation Setup (BSC Class II / Fume Hood) B 2. Material Transfer & Weighing A->B C 3. Chemical Synthesis (Alkylating Agent Production) B->C D Spill / Exposure Event B->D Accidental Release C->D F 4. Hazardous Waste Disposal (EPA/OSHA) C->F E Neutralization (Sodium Thiosulfate / NaOH) D->E E->F

Workflow for handling 4-Nitrophenyl-N-(2-chloroethyl)carbamate and neutralizing spills.

References

1.[1] Title: 4-nitrophenyl-N-(2-chloroethyl)carbamate | 55661-43-3 - ChemicalBook Source: chemicalbook.com URL: 2.[2] Title: 洛莫司汀|Lomustine|cas:13010-47-4|西域试剂 Source: hzbp.cn URL: 3.[3] Title: 4-Nitrophenyl chloroformate - AK Scientific, Inc. Source: aksci.com URL: 4.[7] Title: Chemical Safety Data Sheet MSDS / SDS - 4-Nitrophenyl chloroformate Source: chemicalbook.com URL: 5.[11] Title: 4-Nitrophenyl chloroformate - Apollo Scientific Source: apolloscientific.co.uk URL: 6.[8] Title: 4-Nitrophenyl chloroformate - Santa Cruz Biotechnology Source: scbt.com URL: 7.[4] Title: 109550 - 4-Nitrophenyl chloroformate - Safety Data Sheet Source: dcfinechemicals.com URL: 8.[5] Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: osha.gov URL: 9.[9] Title: US5985302A - Method for deactivating a contaminant - Google Patents Source: google.com URL: 10.[10] Title: Extravasation of Antineoplastic Agents: Prevention and Treatments - PMC - NIH Source: nih.gov URL: 11.[6] Title: 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF Source: uspnf.com URL:

Sources

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4-Nitrophenyl-N-(2-chloroethyl)carbamate
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4-Nitrophenyl-N-(2-chloroethyl)carbamate
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